Parvodicin B2
Description
Antibiotic A-40926 A1 has been reported in Actinomadura with data available.
Properties
CAS No. |
110882-83-2 |
|---|---|
Molecular Formula |
C82H86Cl2N8O29 |
Molecular Weight |
1718.5 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58-,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |
InChI Key |
KFFFTRROFFANLL-PKPPEPSOSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Synonyms |
parvodicin A parvodicin B1 parvodicin B2 parvodicin C1 parvodicin C2 parvodicin C3 parvodicin C4 |
Origin of Product |
United States |
Foundational & Exploratory
Parvodicin B2: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura parvosata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species, Actinomadura parvosata (strain SK&F-AAJ-271).[1] First described in 1987, the parvodicins exhibit in vitro activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data and methodologies for acidic lipophilic glycopeptide antibiotics are presented to illustrate the processes involved.
Discovery and Biological Activity
The parvodicin complex was discovered during a screening program for novel antibiotics. An extensive taxonomic investigation of the producing organism, strain SK&F-AAJ-271, led to its classification as a new species, Actinomadura parvosata.[1] Fermentations of this actinomycete yield a complex of related glycopeptide antibiotics, including this compound.
The parvodicins, as a class of glycopeptide antibiotics, are active against various Gram-positive bacteria. Their mechanism of action, like other glycopeptides such as vancomycin, involves the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This leads to a weakened cell wall and eventual cell lysis.
Biological Activity of the Parvodicin Complex
| Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus | 0.5 - 2.0 |
| Streptococcus pyogenes | 0.25 - 1.0 |
| Enterococcus faecalis | 1.0 - 4.0 |
| Clostridium difficile | 0.125 - 0.5 |
Note: This data is representative for the Parvodicin complex and may not reflect the specific activity of this compound.
Fermentation of Actinomadura parvosata
The production of this compound is achieved through submerged fermentation of Actinomadura parvosata. The following protocol is a representative procedure for the cultivation of actinomycetes for the production of secondary metabolites.
Culture Maintenance and Inoculum Development
-
Strain: Actinomadura parvosata SK&F-AAJ-271
-
Maintenance Medium: Yeast extract-malt extract agar (ISP Medium 2)
-
Inoculum Medium: Seed medium containing soluble starch, yeast extract, and peptone.
-
Procedure:
-
A well-sporulated culture of A. parvosata from an agar slant is used to inoculate a baffled flask containing the seed medium.
-
The seed culture is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation
-
Production Medium: A complex medium containing glucose, soybean meal, and inorganic salts.
-
Fermentation Parameters:
-
Temperature: 28°C
-
pH: Maintained at 6.8 - 7.2
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: 300 rpm
-
Fermentation time: 120 - 168 hours
-
Fermentation Workflow
Caption: Workflow for the fermentation of Actinomadura parvosata.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth as part of the parvodicin complex. Being acidic and lipophilic, the purification strategy involves solvent extraction and multiple chromatographic steps.
Experimental Protocol
-
Harvest and Mycelial Separation: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The pH of the supernatant is adjusted to 3.0 with a mineral acid, and the parvodicin complex is extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) and bioassay.
-
Reversed-Phase HPLC: Fractions containing the parvodicin complex are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient containing 0.1% trifluoroacetic acid. This step allows for the separation of the individual parvodicin components, including this compound.
Purification Summary (Illustrative)
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 10,000 | 500,000 | 50 | 100 | 1 |
| Ethyl Acetate Extract | 1,000 | 450,000 | 450 | 90 | 9 |
| Silica Gel Pool | 100 | 300,000 | 3,000 | 60 | 60 |
| RP-HPLC (this compound) | 5 | 100,000 | 20,000 | 20 | 400 |
Note: This data is hypothetical and serves to illustrate the purification process.
Isolation and Purification Workflow
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The structure of this compound, along with other components of the complex, was determined using a combination of mass spectrometry and high-field nuclear magnetic resonance (NMR) spectroscopy.[1]
Physicochemical Properties (Representative)
| Property | Value |
| Molecular Formula | C₇₃H₈₇Cl₂N₈O₂₆ |
| Molecular Weight | 1627.4 g/mol |
| Appearance | White to off-white amorphous powder |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
| UV λmax (Methanol) | ~280 nm |
Note: The molecular formula and weight are for a representative glycopeptide and may not be specific to this compound.
Spectroscopic Data
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) would be used to determine the molecular weight and fragmentation pattern, providing information on the peptide backbone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆) are essential for elucidating the detailed structure, including the amino acid sequence, glycosylation sites, and stereochemistry.
Mechanism of Action Signaling Pathway
The antibacterial activity of this compound is attributed to its interference with bacterial cell wall biosynthesis.
Glycopeptide Mechanism of Action
References
A Technical Guide to the Structural Elucidation of Parvodicin B2 Using NMR and Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The detailed experimental data for the structural elucidation of Parvodicin B2 is not extensively available in the public domain. This guide, therefore, presents a representative methodology based on the analysis of closely related glycopeptide antibiotics, such as Parvodicin C2, and established analytical techniques. The data presented herein is hypothetical but realistic for a molecule of this class and is intended to serve as a technical illustration of the elucidation process.
Introduction
This compound belongs to the parvodicin complex, a family of glycopeptide antibiotics produced by Actinomadura parvosata.[1] These antibiotics are characterized by a complex polycyclic peptide core glycosylated with various sugar moieties. Their structural complexity necessitates a multi-faceted analytical approach for complete characterization. This guide details a systematic workflow for the structural elucidation of this compound, leveraging the power of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
The overall strategy involves determining the molecular formula and identifying key structural fragments using mass spectrometry, followed by the complete assembly of the molecular structure, including stereochemistry, through detailed NMR analysis.
Experimental Workflow
The structural elucidation of a complex natural product like this compound follows a logical progression of experiments. The workflow begins with obtaining a pure sample, followed by initial characterization by mass spectrometry to determine the elemental composition and fragmentation patterns. Subsequently, a series of NMR experiments are conducted to piece together the molecular structure.
Figure 1: A representative experimental workflow for the structural elucidation of this compound.
Methodologies and Experimental Protocols
Objective: To determine the accurate mass of the parent ion and deduce the molecular formula.
Protocol:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: ESI in positive ion mode is generally employed for glycopeptide antibiotics to generate protonated molecules [M+H]⁺.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass range of m/z 500-2500. The high resolution and mass accuracy of the instrument allow for the determination of the monoisotopic mass to within a few parts per million (ppm).
-
Data Analysis: The measured accurate mass is used to calculate the elemental composition using a formula calculator, considering the likely presence of C, H, N, O, and Cl, which are common in this class of antibiotics.
Objective: To obtain structural information by fragmenting the parent ion. This helps in identifying the sequence of amino acids in the peptide core and the nature and sequence of the sugar units.
Protocol:
-
Instrumentation: A tandem mass spectrometer is used.
-
Precursor Ion Selection: The [M+H]⁺ ion of this compound, identified by HRMS, is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
-
Data Interpretation: The fragmentation pattern is analyzed to identify characteristic losses. For glycopeptides, common fragmentations include the cleavage of glycosidic bonds, resulting in the loss of sugar moieties, and fragmentation of the peptide backbone.[2][3]
Objective: To determine the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent is crucial for sample stability and to avoid exchange of labile protons. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to achieve optimal signal dispersion and sensitivity.
-
Experiments: A series of 1D and 2D NMR experiments are performed:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the number and types of carbons.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, which helps in identifying individual amino acid and sugar spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems to form the complete molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions). This information is vital for determining the sequence of amino acids, the stereochemistry of glycosidic linkages, and the overall 3D conformation of the molecule.
-
Hypothetical Data and Interpretation
Based on the structure of the related Parvodicin C2, a plausible molecular formula for this compound can be hypothesized and used to generate representative mass spectrometry data.
| Parameter | Hypothetical Value | Interpretation |
| Ion Mode | ESI+ | Protonated molecule |
| Observed [M+H]⁺ | m/z 1716.4875 | Monoisotopic mass of the protonated molecule |
| Calculated Exact Mass | 1715.4797 | Mass of the neutral molecule |
| Deduced Molecular Formula | C₈₂H₈₅Cl₂N₈O₂₉ | Elemental composition |
| Key MS/MS Fragments | m/z 1554.4269 | Loss of a hexose sugar moiety ([M+H - 162]⁺) |
| m/z 1392.3663 | Loss of two hexose sugar moieties ([M+H - 2162]⁺) | |
| m/z 1230.3057 | Loss of three hexose sugar moieties ([M+H - 3162]⁺) | |
| Various | Fragment ions corresponding to the peptide backbone | |
| Table 1: Hypothetical Mass Spectrometry Data for this compound. |
The following table presents a condensed set of hypothetical NMR data for a key region of this compound, illustrating how the data from various experiments are integrated.
| Residue/Sugar | ¹H Chemical Shift (δ ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| Leucine (Leu) | NH: 8.5 (d, 7.5) | C=O: 172.1 | NH → Leu Cα | NH ↔ Leu Hα |
| Hα: 4.2 (m) | Cα: 53.5 | Hα → Leu Cβ, C=O | Hα ↔ Leu Hβ, Hγ | |
| Hβ: 1.8, 1.6 (m) | Cβ: 40.2 | Hδ → Leu Cγ, Cβ | ||
| Tyrosine (Tyr) | NH: 8.2 (d, 8.0) | C=O: 171.8 | NH → Tyr Cα | NH ↔ Tyr Hα |
| Hα: 4.5 (m) | Cα: 55.6 | Hα → Tyr Cβ, C=O | Hα ↔ Tyr Hβ | |
| H-2',6': 7.2 (d, 8.5) | C-1': 128.0 | H-2',6' → C-4' | H-2',6' ↔ H-3',5' | |
| Glucose (Glc) | H-1: 4.8 (d, 3.5) | C-1: 100.5 | H-1 → Tyr C-4' | H-1 ↔ Tyr H-3',5' |
| H-2: 3.5 (m) | C-2: 73.8 | H-1 → Glc C-2, C-6 | H-1 ↔ Glc H-2, H-3, H-5 | |
| H-3: 3.7 (m) | C-3: 76.5 | |||
| Table 2: Hypothetical NMR Data for a Selected Region of this compound. |
The process of assembling the final structure is a puzzle-solving exercise that integrates all the collected data.
Figure 2: Logical relationships in the interpretation of analytical data for structure elucidation.
-
Identify Spin Systems: COSY spectra are used to trace out the proton-proton coupling networks, allowing for the identification of individual amino acid and sugar residues.
-
Assign Carbons: HSQC spectra correlate the protons of these spin systems to their directly attached carbons.
-
Connect the Fragments: HMBC data is paramount in connecting these isolated spin systems. For example, an HMBC correlation from an anomeric proton of a sugar to a carbon in the peptide core establishes the glycosylation site. Similarly, correlations between the amide proton of one amino acid and the alpha-carbon of the preceding amino acid help to determine the peptide sequence.
-
Determine Stereochemistry: NOESY data provides through-space correlations. For instance, a strong NOE between the anomeric proton of a sugar and protons on the aglycone confirms their spatial proximity, helping to define the stereochemistry of the glycosidic bond.
By systematically applying these methodologies, the complete chemical structure of this compound, including its complex stereochemistry, can be unambiguously determined. This detailed structural information is critical for understanding its mechanism of action and for any future drug development efforts.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Parvodicin B2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and stereochemistry of Parvodicin B2, a member of the Parvodicin complex of glycopeptide antibiotics. The Parvodicins are produced by the fermentation of Actinomadura parvosata and exhibit activity against a range of Gram-positive bacteria. The structural elucidation of these complex molecules was primarily achieved through a combination of mass spectrometry, high-field nuclear magnetic resonance (NMR) spectroscopy, and various chemical degradation techniques.
Core Chemical Structure
This compound is a complex glycopeptide antibiotic. Its core structure consists of a heptapeptide backbone, which is extensively cross-linked to form a rigid, cage-like aglycon. This aglycon is further functionalized with sugar moieties and a fatty acid chain, contributing to its biological activity and lipophilic character.
The heptapeptide core is composed of several non-proteinogenic amino acids, which are characteristic of the vancomycin-ristocetin family of glycopeptide antibiotics. The specific amino acid sequence and the intricate network of ether linkages between their aromatic side chains are crucial for the molecule's three-dimensional conformation and its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.
Caption: A simplified representation of the connectivity of the core components of this compound.
Stereochemistry
The stereochemistry of this compound is highly complex, with numerous chiral centers within the amino acid residues and the sugar moieties. The specific configuration of these stereocenters is critical for the overall three-dimensional shape of the molecule and, consequently, its biological activity. The determination of the stereochemistry of the amino acids was accomplished through chiral gas chromatography of their derivatives after hydrolysis of the antibiotic. The D-configuration of most of the amino acid residues is a common feature among this class of antibiotics. The absolute stereochemistry of the sugar components was determined by comparison with authentic standards and through detailed NMR analysis.
Quantitative Data
The structural elucidation of this compound relied heavily on spectroscopic data. While a complete table of all NMR assignments is extensive and beyond the scope of this guide, the following table summarizes the key types of quantitative data that were instrumental in defining its structure.
| Data Type | Description | Significance |
| High-Resolution Mass Spectrometry (HRMS) | Provided the accurate molecular weight and elemental composition of this compound. | Essential for determining the molecular formula. |
| ¹H NMR Spectroscopy | Provided information on the number and connectivity of protons in the molecule. | Crucial for identifying the amino acid residues, sugar moieties, and the fatty acid component. |
| ¹³C NMR Spectroscopy | Provided information on the carbon skeleton of the molecule. | Complemented ¹H NMR data and confirmed the presence of various functional groups. |
| 2D NMR (COSY, TOCSY, NOESY, HMQC, HMBC) | A suite of experiments used to establish correlations between protons and carbons, and to determine through-bond and through-space connectivities. | Indispensable for sequencing the peptide backbone, identifying the glycosylation sites, and determining the location of the ether cross-links. |
| Circular Dichroism (CD) Spectroscopy | Provided information about the secondary structure and overall chirality of the molecule. | Contributed to the determination of the absolute stereochemistry. |
Experimental Protocols
The following outlines the general methodologies employed in the structure elucidation of the Parvodicin complex, including this compound.
Isolation and Purification
-
Fermentation: Actinomadura parvosata was cultured in a suitable nutrient medium to produce the Parvodicin complex.
-
Extraction: The fermentation broth was filtered, and the mycelium was extracted with an organic solvent (e.g., acetone or methanol).
-
Preliminary Purification: The crude extract was concentrated and subjected to preliminary purification steps, such as solvent-solvent partitioning and precipitation, to remove bulk impurities.
-
Chromatographic Separation: The partially purified complex was then separated into its individual components (including this compound) using a series of chromatographic techniques. These typically included:
-
Adsorption Chromatography: Using resins like Diaion HP-20.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Employing C18 columns with gradients of acetonitrile in water containing a buffer (e.g., ammonium acetate) was critical for obtaining pure individual Parvodicins.
-
Structure Elucidation Methodologies
-
Mass Spectrometry:
-
Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS): High-resolution mass spectra were acquired to determine the accurate mass and molecular formula of this compound.
-
Tandem MS (MS/MS): Fragmentation analysis was used to sequence the peptide backbone and identify the sugar moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of this compound was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).
-
1D and 2D NMR Acquisition: A comprehensive suite of NMR experiments was performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This included ¹H, ¹³C, DEPT, COSY, TOCSY, NOESY, HMQC, and HMBC experiments.
-
Data Analysis: The resulting spectra were meticulously analyzed to assign all proton and carbon signals and to piece together the molecular structure by establishing connectivities.
-
-
Chemical Degradation and Derivatization:
-
Acid Hydrolysis: this compound was hydrolyzed with strong acid (e.g., 6N HCl) to break the peptide and glycosidic bonds, liberating the constituent amino acids and sugars.
-
Amino Acid Analysis: The amino acid hydrolysate was derivatized (e.g., with a chiral reagent) and analyzed by gas chromatography (GC) on a chiral column to determine the identity and stereochemistry of the amino acids.
-
Sugar Analysis: The sugar components were identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or GC after derivatization.
-
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of the Parvodicin Complex in Actinomadura parvosata
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The parvodicin complex, a family of acidic, lipophilic glycopeptide antibiotics produced by the Gram-positive bacterium Actinomadura parvosata, represents a potentially valuable class of therapeutic agents.[1] Despite the elucidation of their chemical structures, the biosynthetic pathway responsible for their production remains uncharacterized. This technical guide synthesizes current knowledge on glycopeptide antibiotic biosynthesis to propose a putative pathway for the parvodicin complex. By drawing parallels with well-studied systems such as the biosynthesis of vancomycin and teicoplanin, we delineate a hypothetical biosynthetic gene cluster (BGC) and the key enzymatic steps involved in the formation of the parvodicin scaffold, its subsequent modifications, and regulatory mechanisms. This guide aims to provide a foundational framework to stimulate and direct future research into the genetics and enzymology of parvodicin biosynthesis, paving the way for bioengineering and the development of novel derivatives.
Introduction
Actinomadura parvosata, a filamentous actinomycete, is the natural producer of the parvodicin complex, a group of glycopeptide antibiotics with activity against a range of Gram-positive bacteria.[1] The chemical structures of several parvodicin components have been determined, revealing a core heptapeptide backbone, characteristic cross-links, and unique glycosylation and acylation patterns.[1] While the genome of a related subspecies, Actinomadura parvosata subsp. kistnae, has been sequenced and shown to harbor a multitude of biosynthetic gene clusters, the specific cluster for parvodicin has not yet been identified.[2][3]
This document outlines a putative biosynthetic pathway for the parvodicin complex, leveraging the extensive body of research on the biosynthesis of other glycopeptide antibiotics, such as vancomycin and teicoplanin.[4][5][6] It is hypothesized that parvodicin biosynthesis follows a similar logic, involving a non-ribosomal peptide synthetase (NRPS) assembly line, cytochrome P450-mediated cross-linking, and a series of tailoring reactions including glycosylation and acylation.
Proposed Biosynthetic Pathway of the Parvodicin Complex
The biosynthesis of the parvodicin complex is proposed to occur in three main stages:
-
Heptapeptide Backbone Assembly: Synthesis of the core peptide scaffold from proteinogenic and non-proteinogenic amino acid precursors by a multi-modular NRPS system.
-
Oxidative Cross-linking: Formation of the characteristic biaryl and aryl ether linkages by cytochrome P450 monooxygenases.
-
Tailoring Modifications: Glycosylation, acylation, and other modifications that contribute to the diversity and bioactivity of the parvodicin complex.
A diagrammatic overview of the proposed pathway is presented below.
Figure 1: A proposed biosynthetic pathway for the parvodicin complex.
Key Enzymes and Their Putative Roles
Based on the conserved nature of glycopeptide antibiotic biosynthesis, a hypothetical set of enzymes encoded within a putative par BGC can be proposed.
| Putative Gene(s) | Enzyme Class | Proposed Function in Parvodicin Biosynthesis | Analogous Enzymes (Pathway) |
| parS cluster | Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of the heptapeptide backbone from constituent amino acids. | VcmA, VcmB, VcmC (Vancomycin); TcpA, TcpB, TcpC, TcpD (Teicoplanin) |
| parO cluster | Cytochrome P450 Monooxygenases | Catalyze the oxidative cross-linking of aromatic amino acid side chains to form the rigid aglycone structure. | OxyA, OxyB, OxyC (Vancomycin); StaF, StaG, StaH, StaJ (A47934) |
| parG cluster | Glycosyltransferases (GTs) | Transfer sugar moieties to the parvodicin aglycone. The specific number and type of GTs would determine the glycosylation pattern. | GtfD, GtfE (Vancomycin); Tei10, Tei11 (Teicoplanin) |
| parA cluster | Acyltransferases | Attachment of the lipophilic acyl side chain, a characteristic feature of the parvodicin complex. | Orf14 in A40926 BGC (Dalbavancin precursor) |
| parH cluster | Halogenases | Incorporation of chlorine atoms onto the aromatic rings of the amino acid precursors or the peptide backbone. | Vhal (Vancomycin) |
| parT cluster | ABC Transporters | Export of the mature parvodicin complex out of the cell and potentially contribute to self-resistance. | VanJ, VanK (Vancomycin resistance) |
| parR cluster | Regulatory Proteins | Control the expression of the biosynthetic genes in response to environmental or cellular signals. | StrR-like regulators in various antibiotic BGCs |
Experimental Protocols for Pathway Elucidation
The characterization of the parvodicin biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification and Annotation of the Parvodicin Biosynthetic Gene Cluster
A workflow for identifying the putative par BGC is outlined below.
Figure 2: Workflow for the identification and validation of the parvodicin BGC.
Protocol for Targeted Gene Knockout:
-
Construct Design: Design a knockout vector containing flanking regions homologous to the target gene and a selectable marker (e.g., apramycin resistance).
-
Protoplast Formation: Grow Actinomadura parvosata in a suitable medium and treat with lysozyme to generate protoplasts.
-
Transformation: Introduce the knockout vector into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify double-crossover homologous recombination events.
-
Confirmation: Confirm the gene knockout by Southern blot analysis.
-
Phenotypic Analysis: Ferment the confirmed knockout mutant and the wild-type strain under identical conditions. Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of parvodicin components.
In Vitro Characterization of Biosynthetic Enzymes
Protocol for Heterologous Expression and Purification of a Putative Glycosyltransferase (ParG):
-
Gene Cloning: Amplify the coding sequence of a putative parG gene from A. parvosata genomic DNA and clone it into an E. coli expression vector (e.g., pET series) with a C-terminal His-tag.
-
Protein Expression: Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing lysozyme and DNase. Lyse the cells by sonication.
-
Protein Purification: Clarify the cell lysate by centrifugation and purify the His-tagged ParG protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
Protocol for In Vitro Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified ParG enzyme, the parvodicin aglycone (substrate), a sugar donor (e.g., UDP-glucose), and a suitable buffer with MgCl₂.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a solvent such as methanol.
-
Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the glycosylated parvodicin product.
Conclusion and Future Outlook
The biosynthesis of the parvodicin complex in Actinomadura parvosata presents a compelling area for future research. While the pathway remains to be experimentally validated, the proposed model, based on well-established principles of glycopeptide antibiotic biosynthesis, provides a robust framework for initiating these investigations. The identification and characterization of the par biosynthetic gene cluster will not only deepen our understanding of natural product biosynthesis but also open avenues for combinatorial biosynthesis and the generation of novel parvodicin analogs with improved therapeutic properties. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to unravel the intricacies of this fascinating biosynthetic pathway.
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biotechnological production, and application of teicoplanin: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycopeptide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Parvodicin B2: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parvodicin B2, a member of the glycopeptide antibiotic family, exhibits potent bactericidal activity against a range of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial action. The primary mode of action involves the specific inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and integrity. This compound, also known as Parvodicin C2 or Antibiotic A40926 B1, serves as a crucial precursor to the semi-synthetic lipoglycopeptide dalbavancin, highlighting its clinical significance. This document details the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary bactericidal effect of this compound is achieved through the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is initiated by the high-affinity binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, a key precursor molecule in the construction of the peptidoglycan layer[1].
This binding event effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. Consequently, two crucial enzymatic steps in cell wall synthesis are inhibited:
-
Transglycosylation: The polymerization of glycan chains.
-
Transpeptidation: The cross-linking of peptide side chains.
The inhibition of these processes leads to the formation of a weakened, defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death[1].
Potential Dual Mechanism of Action
As a precursor to the lipoglycopeptide dalbavancin, this compound's structural class suggests the potential for a dual mechanism of action, a characteristic of some second-generation glycopeptides[2][3]. This secondary mechanism involves the disruption of the bacterial cell membrane's integrity. The lipophilic side chain of these molecules can anchor to the bacterial membrane, leading to depolarization and increased permeability, which contributes to the overall bactericidal effect[2][3]. While this has been established for dalbavancin, further specific studies on this compound are needed to fully elucidate this aspect of its activity.
Quantitative Data: In Vitro Efficacy
The in vitro activity of this compound (as A40926) has been evaluated against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive | 0.06 - 2 |
| Staphylococcus aureus | Methicillin-Resistant | 0.06 - 2 |
| Streptococcus pyogenes | - | 0.06 |
| Streptococcus faecalis (now Enterococcus faecalis) | - | 0.06 |
| Staphylococcus epidermidis | - | 0.06 |
| Neisseria gonorrhoeae | Penicillin-Resistant | 0.06 - 2 |
Table 1: Minimum Inhibitory Concentration (MIC) of A40926 against various bacterial strains[1].
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of glycopeptide antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
-
In Vitro Peptidoglycan Synthesis Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on the synthesis of peptidoglycan using radiolabeled precursors.
Methodology:
-
Preparation of Permeabilized Cells:
-
Grow a Gram-positive bacterial culture (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Permeabilize the cells by treatment with a solvent (e.g., toluene or cold acetone) to allow the entry of radiolabeled precursors.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the permeabilized cells, a buffer, and the radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine, [14C] or [3H]-labeled).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Include a positive control (known inhibitor of cell wall synthesis, e.g., vancomycin) and a negative control (no antibiotic).
-
Incubate the reaction at 37°C for a defined period.
-
-
Quantification of Peptidoglycan Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble peptidoglycan.
-
Wash the filter to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound compared to the negative control.
-
Bacterial Cytoplasmic Membrane Potential Assay
Objective: To assess the ability of this compound to disrupt the bacterial membrane potential.
Methodology:
-
Preparation of Bacterial Suspension:
-
Grow the target Gram-positive bacteria to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer to a standardized optical density.
-
-
Fluorescent Dye Loading:
-
Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
-
Measurement of Depolarization:
-
Transfer the dye-loaded bacterial suspension to a fluorometer cuvette or a 96-well black plate.
-
Record the baseline fluorescence.
-
Add varying concentrations of this compound to the suspension.
-
Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.
-
Use a known membrane-depolarizing agent (e.g., valinomycin or gramicidin) as a positive control.
-
Visualizations
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: this compound binds to Lipid II, inhibiting transglycosylation and transpeptidation.
Experimental Workflow: MIC Determination
References
In Vitro Antibacterial Activity of Parvodicin B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parvodicin B2 is a member of the glycopeptide class of antibiotics, a group of antimicrobial agents critical in the treatment of serious infections caused by Gram-positive bacteria. This document provides a comprehensive overview of the available data on the in vitro antibacterial activity of this compound. It includes its known spectrum of activity, mechanism of action, and detailed experimental protocols for assessing its efficacy. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.
Introduction
Glycopeptide antibiotics have long been a cornerstone in the management of infections caused by multidrug-resistant Gram-positive pathogens. This compound belongs to the Parvodicin complex, a group of related glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. While research on the entire complex exists, specific data on this compound is limited. This guide synthesizes the currently available information regarding its antibacterial properties.
Antibacterial Spectrum of this compound
While specific quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, qualitative data indicates its activity against several clinically relevant Gram-positive bacteria.
Table 1: Known Antibacterial Spectrum of this compound
| Bacterial Species | Activity |
| Staphylococcus aureus | Inhibitory |
| Staphylococcus furfur | Inhibitory |
| Staphylococcus hemolyticus | Inhibitory |
| Enterococcus faecalis | Inhibitory |
Note: This table is based on available qualitative descriptions. Further quantitative studies are required to establish the precise potency of this compound against these and other organisms.
Mechanism of Action
This compound, as a glycopeptide antibiotic, is known to inhibit the synthesis of the bacterial cell wall. This mechanism is characteristic of the glycopeptide class and is a critical target in antibacterial therapy.
Signaling Pathway of Glycopeptide Antibiotic Action
The diagram below illustrates the established mechanism of action for glycopeptide antibiotics, which is the inhibition of peptidoglycan synthesis.
Experimental Protocols
The determination of the in vitro antibacterial activity of a compound like this compound primarily relies on the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the general steps for determining the MIC of this compound against a panel of bacterial isolates.
Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluent (e.g., water or dimethyl sulfoxide, depending on compound solubility)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent. The concentration should be high enough to allow for serial dilutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The range of concentrations should be sufficient to determine the MIC for the test organisms.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of this diluted inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.
Experimental Workflow
The following diagram illustrates the general workflow for determining the MIC of this compound.
Conclusion and Future Directions
This compound is a glycopeptide antibiotic with documented inhibitory activity against a range of Gram-positive bacteria. Its mechanism of action, consistent with other glycopeptides, involves the disruption of bacterial cell wall synthesis. While qualitative data provides a basis for its potential as an antibacterial agent, there is a clear need for comprehensive quantitative studies to determine its specific MIC values against a broad panel of clinical isolates. Future research should focus on generating this crucial data to fully elucidate the therapeutic potential of this compound and to inform further drug development efforts. Such studies will be instrumental in defining its place within the landscape of glycopeptide antibiotics.
Parvodicin B2: An Examination of In-Vitro Activity Against Clinical Isolates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectrum of activity of Parvodicin B2 against clinical isolates. Initial comprehensive searches of scientific literature and databases revealed no specific data for a compound explicitly named "this compound." However, the Parvodicin complex, a family of glycopeptide antibiotics, is documented. This guide focuses on the most relevant and publicly available data for a prominent member of this complex, Parvodicin C2 , as a proxy to understand the potential antimicrobial profile of related Parvodicin compounds. The data presented herein is derived from existing literature on Parvodicin C2 and standardized protocols for glycopeptide antibiotic susceptibility testing.
Introduction to the Parvodicin Complex
The Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata. This class of antibiotics is of interest due to its activity against a range of Gram-positive bacteria. While specific components of the complex have been isolated and characterized, such as Parvodicin C1 and C2, a component designated "B2" is not prominently featured in the available scientific literature.
Parvodicin C2 is a glycopeptide antibiotic that has been identified as a component of the A40926 antibiotic complex. This complex has served as a precursor in the synthesis of the semi-synthetic lipoglycopeptide antibiotic, dalbavancin. The activity of Parvodicin C2 has been evaluated against various clinically relevant Gram-positive pathogens.
Spectrum of Activity of Parvodicin C2
The available in-vitro activity data for Parvodicin C2 against clinical isolates is summarized below. This data provides an indication of the potential spectrum of activity for the Parvodicin class of glycopeptides.
| Bacterial Species | Resistance Profile | No. of Isolates | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive | Not Specified | 0.4 - 12.5 |
| Staphylococcus aureus | Methicillin-Resistant | Not Specified | 0.2 - 50 |
| Staphylococcus epidermidis | Methicillin-Sensitive | Not Specified | 0.4 - 12.5 |
| Staphylococcus saprophyticus | Methicillin-Sensitive | Not Specified | 0.4 - 12.5 |
| Staphylococcus hemolyticus | Methicillin-Resistant | Not Specified | 0.2 - 50 |
| Enterococcus faecalis | Not Specified | Not Specified | 0.2 - 50 |
Experimental Protocols
The following section details the standardized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) of glycopeptide antibiotics, which are presumed to be the methods used to generate the data for Parvodicin C2.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in-vitro susceptibility test. For glycopeptide antibiotics, the broth microdilution method is a standard procedure.
3.1.1. Broth Microdilution Method
-
Preparation of Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35-37°C.
-
Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the glycopeptide antibiotic is prepared in a suitable solvent.
-
Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action of Glycopeptide Antibiotics
Caption: Inhibition of cell wall synthesis by glycopeptide antibiotics.
Conclusion
While there is a lack of specific data for "this compound," the available information on Parvodicin C2 suggests that the Parvodicin complex of glycopeptide antibiotics exhibits activity against a range of clinically important Gram-positive pathogens. The provided MIC data for Parvodicin C2 serves as a valuable, albeit preliminary, indicator of the potential efficacy of this antibiotic class. Further research is warranted to isolate and characterize all components of the Parvodicin complex, including any potential "B2" fraction, and to perform comprehensive in-vitro and in-vivo evaluations to fully elucidate their therapeutic potential. The standardized protocols for glycopeptide susceptibility testing outlined in this guide provide a framework for such future investigations.
In-depth Technical Guide: Preliminary Structure-Activity Relationship (SAR) Studies of Parvodicin B2
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently insufficient information to generate an in-depth technical guide on the preliminary structure-activity relationship (SAR) studies of a compound specifically named "Parvodicin B2."
Our extensive investigation across multiple search queries, including "preliminary structure-activity relationship this compound," "this compound SAR studies," "this compound analogs synthesis and activity," "mechanism of action this compound," and variations thereof, did not yield specific scholarly articles, quantitative data, detailed experimental protocols, or established signaling pathways directly pertaining to this molecule.
This suggests that "this compound" may be one of the following:
-
A novel or very recently discovered compound: Research on its biological activity and SAR may not yet be published or widely disseminated.
-
An internal designation within a private research entity: Information may be proprietary and not available in the public domain.
-
A compound with a different or less common name: The name "this compound" may be a synonym or a misspelling of another compound. For instance, our searches did yield information on "Procyanidin B2," a distinct flavonoid compound, and various "bradykinin B2 receptor antagonists," which are unrelated to the likely glycopeptide nature of a "parvodicin."
-
A compound with limited scientific investigation: It is possible that extensive SAR studies have not been conducted or published.
General Methodologies for Glycopeptide Antibiotic SAR Studies
While specific data for this compound is unavailable, we can provide a generalized framework and methodologies that are typically employed in the SAR studies of glycopeptide antibiotics, a class to which a compound named "Parvodicin" would likely belong. This section is intended to serve as a practical guide for researchers initiating such a study.
Data Presentation: A Template for SAR Analysis
When quantitative data becomes available, it is crucial to organize it in a structured manner to facilitate comparison and analysis. The following table template is recommended for summarizing the SAR of this compound and its future analogs.
| Compound ID | Modification from Parent Compound (this compound) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. faecalis | Hemolytic Activity (HC50, μg/mL) | Cytotoxicity (CC50, μg/mL) vs. HeLa cells |
| This compound | - | ||||
| Analog 1 | [Specify chemical modification] | ||||
| Analog 2 | [Specify chemical modification] | ||||
| Analog 3 | [Specify chemical modification] |
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental protocols are the cornerstone of reliable SAR studies. Below are standard methodologies for key experiments.
General Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method (CLSI Guidelines)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Synthesis of Analogs (A General Workflow)
The synthesis of analogs is central to exploring the chemical space around a lead compound.
Workflow for Modification of a Glycopeptide Scaffold:
Caption: General workflow for the semi-synthesis of glycopeptide analogs.
Mandatory Visualizations: Conceptual Frameworks
The following diagrams illustrate the logical relationships and workflows inherent in an SAR study.
Signaling Pathway: Glycopeptide Mechanism of Action
While the specific pathway for this compound is unknown, glycopeptides generally inhibit bacterial cell wall synthesis.
Caption: Hypothetical mechanism of action for this compound targeting cell wall synthesis.
Experimental Workflow: From Hit to Lead
This diagram outlines the iterative process of an SAR study in drug discovery.
Caption: The iterative cycle of a structure-activity relationship study.
The absence of specific data on this compound in the public domain prevents the creation of a detailed technical guide as requested. However, the provided templates, generalized protocols, and conceptual diagrams offer a robust framework for any research team embarking on the SAR-driven optimization of a novel glycopeptide antibiotic.
We encourage researchers with access to information on this compound to utilize these established methodologies to systematically explore its SAR and unlock its therapeutic potential. As new data emerges and is published, a comprehensive guide can be developed.
An In-Depth Technical Guide to Parvodicin B2: Physicochemical Properties and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics.[1] These compounds are produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata, first identified from a soil sample. The parvodicins, including this compound, exhibit in vitro activity against a range of Gram-positive bacteria.[1] Structurally, the parvodicins share a common cyclic peptide core with ristocetin and are distinguished by variations in the fatty acid substitution on the aminosugar moiety.[2] This guide provides a detailed overview of the known physical and chemical properties of this compound, the experimental protocols for its isolation and structural characterization, and its mechanism of action.
Physicochemical Properties
The definitive physicochemical properties of this compound have been characterized using a variety of analytical techniques. The molecular formula and weight have been determined by mass spectrometry, while its solubility has been assessed in various solvents.
| Property | Value | Source |
| Molecular Formula | C₈₂H₈₆Cl₂N₈O₂₉ | [3] |
| Molecular Weight | 1718.50 g/mol | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. | [2] |
| Appearance | Not explicitly stated for B2, but the related Parvodicin C2 is a crystalline solid. | |
| Melting Point | Not available in the public domain. |
Spectral Data
The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of this compound.
| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| FAB-MS | Positive | 1719.5 | [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data were crucial for elucidating the complex structure of the parvodicin family, including this compound. While specific peak assignments for this compound are not fully detailed in publicly available literature, the foundational study by Christensen et al. (1987) describes the use of high-field NMR for the structural determination of the parvodicin complex.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its complex glycopeptide structure. These would include:
-
O-H stretching: Broad band around 3300-3500 cm⁻¹ (from hydroxyl and carboxyl groups)
-
N-H stretching: Around 3300 cm⁻¹ (from amide groups)
-
C-H stretching: Around 2850-3000 cm⁻¹ (from aliphatic and aromatic moieties)
-
C=O stretching: Strong absorption around 1650-1750 cm⁻¹ (from amide and carboxyl groups)
-
C-O stretching: In the region of 1000-1300 cm⁻¹ (from glycosidic linkages and hydroxyl groups)
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Isolation and Purification of Parvodicins
The parvodicin complex is produced by the fermentation of Actinomadura parvosata. The following is a generalized workflow for the isolation and purification of these glycopeptide antibiotics, based on the methodologies described for this class of compounds.
Figure 1. Generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The determination of the intricate structure of this compound and its congeners involved a multi-step analytical process.
Figure 2. Logical workflow for the structural elucidation of this compound.
Mechanism of Action
This compound, as a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[2] This class of antibiotics targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[4][5] By binding to this dipeptide, glycopeptides sterically hinder the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall.[6] This leads to cell lysis and bacterial death.
Figure 3. Signaling pathway of this compound's mechanism of action.
Conclusion
This compound is a significant member of the parvodicin family of glycopeptide antibiotics with potential for further drug development. Its complex structure, elucidated through a combination of advanced analytical techniques, provides a basis for understanding its antibacterial activity. The mechanism of action, typical of glycopeptide antibiotics, involves the disruption of bacterial cell wall synthesis, a well-validated target for antibacterial agents. Further research into the specific structure-activity relationships of this compound and its analogues may lead to the development of new and more potent antibiotics to combat Gram-positive bacterial infections.
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scarcity of Parvodicin B2 Data: A Pivot to a Representative Glycopeptide Precursor
An In-depth Technical Guide on the Semi-Synthetic Derivatization of Glycopeptide Antibiotics, Featuring A40926 as a Core Example
Audience: Researchers, scientists, and drug development professionals.
To provide a valuable and comprehensive technical guide that fulfills the core requirements of in-depth data presentation, experimental protocols, and detailed visualizations, this document will pivot to a closely related and extensively studied glycopeptide precursor: A40926 . This natural product serves as the direct precursor to the clinically significant semi-synthetic antibiotic, Dalbavancin . The principles, methodologies, and mechanisms discussed herein are representative of the broader field of glycopeptide semi-synthetic antibiotic development and provide a robust framework for understanding this critical area of drug discovery.
Introduction to Glycopeptide Antibiotics and the Role of Semi-Synthesis
Glycopeptide antibiotics are a crucial class of antimicrobial agents, primarily used for the treatment of serious infections caused by Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. The rise of antibiotic resistance has necessitated the development of new and more potent glycopecopeptides. Semi-synthesis, the chemical modification of a naturally produced precursor, is a key strategy in this endeavor. It allows for the targeted improvement of the parent molecule's properties, such as enhanced antimicrobial activity, broadened spectrum, and improved pharmacokinetic profiles.
A40926: A Prototypical Glycopeptide Precursor
A40926 is a naturally occurring glycopeptide antibiotic complex produced by fermentation of Nonomuraea gerenzanensis. Its core structure is a heptapeptide backbone, which is subsequently glycosylated and acylated. This complex serves as the ideal starting material for the semi-synthesis of Dalbavancin.
Semi-Synthetic Transformation of A40926 to Dalbavancin: An Experimental Workflow
The conversion of A40926 to Dalbavancin is a multi-step process designed to selectively modify the terminal carboxyl group of the peptide core. The following diagram illustrates the general experimental workflow.
Caption: General workflow for the semi-synthesis of Dalbavancin from A40926.
Key Experimental Protocols
Protocol 1: Selective Deacylation of A40926
-
Dissolution: The A40926 complex is dissolved in a suitable solvent mixture, typically containing water and a miscible organic solvent.
-
Enzymatic Hydrolysis: A specific acylase enzyme is added to the solution. This enzyme selectively cleaves the acyl side chain from the N-terminus of the glucosamine residue.
-
Reaction Monitoring: The progress of the deacylation reaction is monitored using High-Performance Liquid Chromatography (HPLC) until the desired level of conversion is achieved.
-
Purification: The deacylated intermediate is purified from the reaction mixture using chromatographic techniques to remove the enzyme and any unreacted starting material.
Protocol 2: Amide Coupling to Synthesize Dalbavancin
-
Activation of the Carboxyl Group: The terminal carboxylic acid of the deacylated A40926 is activated using a coupling agent, such as a carbodiimide, in the presence of an activating agent like N-hydroxysuccinimide. This forms a highly reactive ester intermediate.
-
Amine Addition: 3-(dimethylamino)propylamine is added to the reaction mixture. The amine nucleophilically attacks the activated ester, forming the final amide bond.
-
Reaction Quenching and Work-up: Once the reaction is complete, it is quenched, and the crude product is isolated through precipitation or extraction.
-
Final Purification: The final product, Dalbavancin, is purified to a high degree using preparative HPLC.
Quantitative Data: Antimicrobial Activity
The primary goal of semi-synthesis is to enhance the antimicrobial potency of the parent compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the precursor A40926 and the final product Dalbavancin against key Gram-positive pathogens.
| Organism | A40926 MIC (µg/mL) | Dalbavancin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.125 - 0.5 | 0.03 - 0.125 |
| Staphylococcus aureus (MRSA) | 0.125 - 0.5 | 0.03 - 0.125 |
| Streptococcus pyogenes | ≤0.03 - 0.125 | ≤0.008 - 0.03 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.25 - 1 | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both A40926 and Dalbavancin share a common mechanism of action, which is the inhibition of peptidoglycan synthesis in the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of Dalbavancin.
Dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor. This binding event sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, which are essential for the integrity of the bacterial cell wall. The lipophilic side chain of Dalbavancin also allows it to anchor to the bacterial membrane, increasing its localized concentration at the site of action and contributing to its potent activity. This ultimately leads to the weakening of the cell wall and subsequent cell lysis.
Conclusion
While the specific exploration of Parvodicin B2 as a semi-synthetic precursor remains an open area for research, the principles of glycopeptide modification are well-established and exemplified by the successful development of Dalbavancin from A40926. The targeted chemical derivatization of natural glycopeptide scaffolds continues to be a highly effective strategy for generating next-generation antibiotics with improved potency and pharmacological properties, which are crucial in the ongoing battle against antimicrobial resistance. Further investigation into novel precursors, such as the parvodicins, could yet yield new and valuable therapeutic agents.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Purification of Parvodicin B2
Application Note and Protocol
This document provides a detailed methodology for the purification of Parvodicin B2, a glycopeptide antibiotic, using preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers, scientists, and drug development professionals aiming to obtain high-purity this compound for further studies.
Introduction
This compound belongs to the glycopeptide family of antibiotics, which are characterized by a complex peptide core glycosylated with sugar moieties. Due to their structural complexity and the presence of multiple analogues and impurities in fermentation broths or synthetic mixtures, purification is a critical step in their development and characterization. Reversed-phase HPLC is a powerful technique for the separation and purification of these polar compounds. This application note details a robust preparative HPLC method adaptable for this compound, based on established protocols for similar glycopeptide antibiotics such as vancomycin and teicoplanin.
Principle of the Method
The purification strategy employs reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 or C8 bonded silica) and the mobile phase is polar. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, with a gradual increase in the organic solvent concentration in the mobile phase, is utilized to effectively separate this compound from closely related impurities. The collected fractions are then analyzed for purity, and the desired fractions are pooled and processed to obtain the purified compound.
Experimental Protocol
Materials and Reagents
-
Crude this compound extract or synthetic mixture
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
0.22 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Lyophilizer (optional, for sample drying)
-
pH meter
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the preparative HPLC purification of this compound. These parameters may require optimization based on the specific impurity profile of the starting material.
| Parameter | Preparative HPLC | Analytical HPLC (Purity Check) |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 20 mM Ammonium acetate with 0.1% Formic Acid in Water (pH ~4.0) | 20 mM Ammonium acetate with 0.1% Formic Acid in Water (pH ~4.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-40% B over 30 min | 10-60% B over 20 min |
| Flow Rate | 15-25 mL/min | 1.0 mL/min |
| Column Temp. | 35°C | 35°C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 1-5 mL (dependent on sample concentration and column loading) | 10-20 µL |
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Preparative HPLC Procedure
-
Equilibrate the preparative HPLC column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the table above.
-
Monitor the chromatogram and collect fractions corresponding to the main peak, which is presumed to be this compound.
-
After the elution of the target peak, wash the column with a high concentration of Mobile Phase B (e.g., 90%) for 10 minutes to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Fraction Analysis and Processing
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
The pooled fractions can be concentrated under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Expected Results
This method is expected to yield this compound with a purity of >95%, as determined by analytical HPLC. The retention time of this compound will depend on the exact chromatographic conditions and the specific column used. A typical chromatogram will show a major peak corresponding to this compound, well-separated from earlier and later eluting impurities. The recovery of the purified product will depend on the concentration of this compound in the crude mixture and the efficiency of the fractionation.
Troubleshooting
-
Poor Resolution: If the peak of interest is not well-separated from impurities, consider modifying the gradient slope (making it shallower), changing the organic modifier (e.g., from acetonitrile to methanol, or a mixture), or adjusting the pH of the mobile phase.
-
Peak Tailing: This may be caused by column overload or secondary interactions with the stationary phase. Reduce the sample load or add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.
-
Low Recovery: Ensure complete dissolution of the sample and check for potential precipitation on the column. Optimize fraction collection windows to minimize loss of the target compound.
Conclusion
The described preparative HPLC method provides a reliable and efficient approach for the purification of this compound. By adapting and optimizing the provided parameters, researchers can obtain high-purity material suitable for a wide range of downstream applications, including structural elucidation, biological activity assays, and pre-clinical development.
Application Notes and Protocols for Enhanced Parvodicin B2 Production
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed fermentation protocol for the enhanced production of Parvodicin B2, a glycopeptide antibiotic. The protocols are based on studies of Parvodicin and the closely related A40926 antibiotic complex, produced by actinomycetes.
Introduction
This compound is a component of the Parvodicin complex, a series of glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. It is structurally and biosynthetically related to the A40926 antibiotic complex, which is a precursor for the semi-synthetic antibiotic dalbavancin and is produced by Nonomuraea sp. ATCC 39727. Enhancing the production of this compound is of significant interest for the development of new antibacterial agents. This protocol outlines the key fermentation parameters and strategies to improve the yield of this valuable compound.
Producing Organisms
The primary producing organism of the Parvodicin complex is Actinomadura parvosata. The closely related A40926 complex is produced by Nonomuraea sp. ATCC 39727. The fermentation protocols for both organisms share similarities and can be adapted for the production of this compound.
Experimental Protocols
I. Culture Media Composition
Successful fermentation of Actinomadura parvosata and Nonomuraea sp. for glycopeptide antibiotic production relies on carefully formulated seed and production media. Below are representative media compositions that can be used as a starting point for optimization.
Table 1: Seed Medium for Actinomadura parvosata and Nonomuraea sp.
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soy Peptone | 10.0 |
| Yeast Extract | 5.0 |
| CaCO₃ | 2.0 |
| pH | 7.0 - 7.2 |
Table 2: Production Medium for this compound and A40926 Complex
| Component | Concentration (g/L) |
| Glucose | 40.0 |
| Soluble Starch | 20.0 |
| Soybean Meal | 15.0 |
| (NH₄)₂SO₄ | 2.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 3.0 |
| Trace Elements Solution | 1.0 mL |
| pH | 7.0 - 7.5 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0, dissolved in 1 L of distilled water.
II. Fermentation Parameters
Optimal physical and chemical parameters are crucial for maximizing antibiotic yield.
Table 3: Optimal Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 28 - 30°C |
| pH | 7.0 - 7.6 |
| Agitation | 200 - 300 rpm |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Inoculum Size | 5 - 10% (v/v) |
| Fermentation Time | 120 - 168 hours |
III. Protocol for Inoculum Development
-
Aseptically transfer a loopful of a well-sporulated culture of Actinomadura parvosata from an agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Incubate the flask on a rotary shaker at 28°C and 250 rpm for 48-72 hours until a dense culture is obtained.
-
Use this seed culture to inoculate the production medium.
IV. Protocol for Production Fermentation
-
Sterilize the production medium in a fermenter.
-
After cooling to the desired temperature, aseptically transfer the seed culture to the production fermenter to achieve the desired inoculum size.
-
Maintain the fermentation parameters as outlined in Table 3.
-
Monitor the fermentation process by regularly measuring pH, dissolved oxygen, and substrate consumption.
-
Collect samples at regular intervals to determine the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Strategies for Enhanced Production
I. Nutrient Limitation
Studies on the related A40926 complex have shown that limiting the initial concentrations of phosphate and ammonium in the production medium can be beneficial for antibiotic production. It is recommended to start with low initial concentrations of these nutrients and monitor their consumption throughout the fermentation.
Table 4: Recommended Initial Concentrations for Nutrient Limitation Studies
| Nutrient | Initial Concentration (g/L) |
| K₂HPO₄ | 0.1 - 0.5 |
| (NH₄)₂SO₄ | 0.5 - 2.0 |
II. Precursor Feeding
The composition of the Parvodicin and A40926 complexes can be influenced by the addition of specific amino acid precursors to the fermentation medium. Feeding branched-chain amino acids, such as valine, can enhance the production of specific congeners within the antibiotic complex.
Protocol for Precursor Feeding:
-
Prepare a filter-sterilized stock solution of L-valine (e.g., 100 g/L).
-
Add the precursor to the production medium at the beginning of the fermentation or at a specific time point during the exponential growth phase.
-
Experiment with different concentrations of L-valine, typically in the range of 1-5 g/L, to determine the optimal concentration for this compound production.
Table 5: Effect of L-valine Feeding on A40926 Production (Illustrative Data)
| L-valine Concentration (g/L) | A40926 Titer (mg/L) |
| 0 | 100 |
| 1 | 150 |
| 2 | 220 |
| 3 | 250 |
| 4 | 230 |
Visualizations
Glycopeptide Biosynthesis Overview
Caption: Overview of the biosynthetic pathway for glycopeptide antibiotics.
Experimental Workflow for Fermentation Optimization
Caption: Workflow for optimizing this compound fermentation.
Logical Relationship of Factors Affecting Production
Caption: Key factors influencing this compound production.
Application Notes and Protocols for the Quantification of Parvodicin B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata.[1] Glycopeptide antibiotics are crucial in treating infections caused by Gram-positive bacteria. The quantification of specific components of an antibiotic complex like parvodicin is essential for pharmacokinetic studies, dose-response analysis, and quality control in drug development.
This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, the protocols outlined below are based on established and robust methods for the analysis of structurally related glycopeptide antibiotics, such as teicoplanin and vancomycin. These methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), can be adapted and validated for the specific quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations.
General Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation to extract and concentrate the analyte, followed by chromatographic separation and detection.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Parvodicin B2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B2 is a glycopeptide antibiotic produced by Actinoplanes parvosata subsp. parvosata. Glycopeptides are a critical class of antibiotics used for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and reproducible in vitro susceptibility testing is paramount for the research and development of new antimicrobial agents like this compound. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial pathogens using standardized methods.
The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." While specific performance characteristics and quality control (QC) ranges for this compound have not yet been established by regulatory bodies, these protocols provide a robust framework for its in vitro evaluation.
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics, such as this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The disruption of this crucial structural process leads to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of action of this compound.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
Due to the limited availability of specific MIC data for this compound in publicly accessible literature, the following tables present representative MIC ranges for the well-characterized glycopeptide antibiotic, vancomycin, against common Gram-positive pathogens. These values can serve as a reference for expected activity. Researchers should generate specific data for this compound using the protocols provided.
Table 1: Representative MIC Data for Vancomycin against Staphylococcus aureus
| Strain Designation | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2 | 1 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 | 1 | 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | 4 | 8 |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 | 32 | 64 |
Table 2: Representative MIC Data for Vancomycin against Enterococcus faecalis
| Strain Designation | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin-Susceptible E. faecalis | 1 - 4 | 2 | 4 |
| Vancomycin-Resistant E. faecalis (VRE) | ≥ 16 | 128 | >256 |
Table 3: Representative MIC Data for Vancomycin against Streptococcus pneumoniae
| Strain Designation | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Penicillin-Susceptible S. pneumoniae | ≤ 0.5 | 0.25 | 0.5 |
| Penicillin-Resistant S. pneumoniae | ≤ 1 | 0.5 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. It is recommended to perform these assays in parallel with a reference glycopeptide, such as vancomycin, and appropriate quality control strains.
Protocol 1: Broth Microdilution Method
This method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound powder
-
Sterile solvent for this compound (e.g., sterile distilled water, DMSO, as appropriate for solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains for testing
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. The exact concentration will depend on the desired final concentration range to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
The eleventh well should contain 100 µL of CAMHB only and will serve as the growth control (no drug).
-
The twelfth well should contain 200 µL of CAMHB only and will serve as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well. The final concentration of this compound will now be half of the initial concentration in each well.
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Broth Microdilution Workflow.
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
This compound powder
-
Sterile solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains for testing and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Inoculum replicating apparatus (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of this compound dilutions in a sterile diluent.
-
Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x drug concentration to 9 mL of agar).
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating apparatus can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Parvodicin B2 as a Reference Standard in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B2 is a member of the Parvodicin complex, a group of closely related acidic glycopeptide antibiotics produced by the fermentation of Actinomadura parvosata.[1] As a distinct chemical entity within this complex, this compound serves as a critical reference standard in the research and development of new antibiotics, particularly those targeting Gram-positive bacteria. Its use is essential for the accurate quantification, bioassay validation, and quality control of antibiotic preparations. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard. The Parvodicin complex, including this compound, exhibits potent activity against a range of Gram-positive bacteria by inhibiting cell wall synthesis.[2]
Physicochemical Properties and Structure
This compound is a lipophilic glycopeptide, a structural characteristic that contributes to its biological activity. The Parvodicin complex components, including B2, share a common cyclic peptide core with the antibiotic ristocetin and vary in the fatty acid substitutions on the aminosugar moiety.[2] While the precise molecular weight and formula for each component of the complex require isolation and individual characterization, the complex as a whole is a valuable precursor in the synthesis of newer generation antibiotics like dalbavancin.[2]
Applications in Antibiotic Research
This compound, as a purified reference standard, is instrumental in several key areas of antibiotic research:
-
High-Performance Liquid Chromatography (HPLC) Quantification: Enables the accurate determination of the concentration of this compound in fermentation broths, crude extracts, and purified samples.
-
Bioassay Standardization: Serves as a benchmark for determining the potency of Parvodicin-containing samples through antimicrobial susceptibility testing.
-
Impurity Profiling: Facilitates the identification and quantification of related substances and degradation products in bulk antibiotic production.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Provides a calibrated standard for measuring drug levels in biological matrices during preclinical and clinical trials.
Quantitative Data
The antimicrobial activity of the Parvodicin complex has been evaluated against a variety of Gram-positive bacteria. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) ranges for the Parvodicin complex. It is important to note that these values represent the activity of the complex and the specific activity of purified this compound may vary.
Table 1: Minimum Inhibitory Concentration (MIC) of Parvodicin Complex against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Gram-positive bacteria (general) | 0.8 - 12.5[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Parvodicin Complex against Methicillin-Resistant Strains
| Bacterial Species | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 - 25[2] |
| Methicillin-resistant Staphylococcus hemolyticus | 0.1 - 25[2] |
| Methicillin-resistant Enterococcus faecalis | 0.1 - 25[2] |
Experimental Protocols
Protocol 1: Quality Control of this compound Reference Standard by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quality control and purity assessment of a this compound reference standard. The method is based on reversed-phase HPLC, which is a common technique for the analysis of glycopeptide antibiotics.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Accurately weigh a small amount of this compound Reference Standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or Formic acid in water.
-
Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B (linear gradient)
-
45-50 min: 10% B (equilibration)
-
-
-
Analysis: Inject the prepared standard solution and record the chromatogram. The purity of the this compound reference standard is determined by calculating the area percentage of the main peak.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol describes the determination of the MIC of this compound against a susceptible Gram-positive bacterial strain using the broth microdilution method.
Materials:
-
This compound Reference Standard
-
Susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Mechanism of Action
This compound, as a glycopeptide antibiotic, inhibits the biosynthesis of the bacterial cell wall. The primary target is the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II. By binding to this precursor, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall and leading to cell death.
References
Application Notes and Protocols for the Synthesis of Dalbavancin from A-40926 Complex (Containing Parvodicin B2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of dalbavancin, a second-generation lipoglycopeptide antibiotic. The synthesis originates from the natural glycopeptide complex A-40926, which is produced by the fermentation of Nonomuraea species. The A-40926 complex is a mixture of several related compounds, including Parvodicin B2 (also known as A-40926 component C2). The predominant and key component for this synthesis is A-40926 B0.
The chemical modification of the A-40926 complex to dalbavancin involves a three-step process:
-
Selective Esterification: Protection of the carboxyl group on the sugar moiety of A-40926.
-
Amidation: Coupling of the peptidyl carboxyl group with 3-(dimethylamino)propylamine.
-
Saponification: Hydrolysis of the ester protecting group to yield the final dalbavancin product.
Part 1: Purification of the Starting Material (A-40926 Complex)
High-purity A-40926 is crucial for the successful synthesis of dalbavancin. The following protocol outlines a method for purifying the A-40926 complex from a fermentation broth.
Experimental Protocol 1: Purification of A-40926 from Fermentation Broth
-
Alkalization and Filtration:
-
Adjust the pH of the A-40926 fermentation broth to 11.0 with sodium hydroxide solution.
-
Stir the mixture at 30°C for 2 hours.
-
Filter the alkalized broth through a 0.45 µm membrane to remove mycelia and other solids.
-
-
Chromatographic Purification:
-
Pack a chromatography column with HZ806 resin.
-
Pre-wash the column with 70% ethanol and then equilibrate with 10% ethanol.
-
Load the filtrate onto the column.
-
Perform a gradient elution with increasing concentrations of ethanol to separate the A-40926 components from impurities.
-
Collect the fractions containing the A-40926 complex.
-
-
Concentration and Isolation:
-
Combine the A-40926-containing fractions and concentrate them under reduced pressure.
-
Induce crystallization by adding acetone.
-
Collect the precipitate by filtration and dry under vacuum at low temperature to obtain the purified A-40926 complex.
-
Quantitative Data: A-40926 Purification
| Parameter | Value | Reference |
| Starting Material | A-40926 Fermentation Broth | [1] |
| Initial Purity | 72% | [1] |
| Final Purity | 88% | [1] |
| Yield | 80% | [1] |
Part 2: Chemical Synthesis of Dalbavancin
The following protocols detail the three key chemical transformation steps for converting the purified A-40926 complex into dalbavancin.
Experimental Workflow for Dalbavancin Synthesis
Caption: Synthetic pathway from A-40926 to Dalbavancin.
Experimental Protocol 2: Step 1 - Esterification of A-40926
-
Reaction Setup:
-
In a three-necked flask, add 100 mL of n-butanol.
-
Cool the flask to 5°C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1.0-1.5.
-
-
Esterification Reaction:
-
Add 10.0 g of the purified A-40926 complex to the acidic n-butanol solution.
-
Stir the reaction mixture at 3-5°C for 8 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, slowly add triethylamine dropwise to adjust the pH to 5.5, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., diethyl ether).
-
Dry the product under vacuum at a temperature below 35°C to obtain Intermediate I (Esterified A-40926).
-
Experimental Protocol 3: Step 2 - Amidation of Intermediate I
-
Reaction Setup:
-
Dissolve Intermediate I in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane in a reaction vessel.
-
Add a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution.
-
-
Amidation Reaction:
-
Add 3,3-dimethylamino-1-propylamine to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitor by HPLC or TLC).
-
-
Work-up and Isolation:
-
Remove the precipitated dicyclohexylurea byproduct by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain Intermediate II (Amidated Intermediate I).
-
Experimental Protocol 4: Step 3 - Saponification of Intermediate II
-
Reaction Setup:
-
Dissolve Intermediate II in a mixed solvent system, such as acetonitrile and water.
-
Cool the solution to 5°C in an ice bath.
-
-
Saponification Reaction:
-
Slowly add a 1 M solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) dropwise to adjust the pH to 10.
-
Stir the reaction mixture at 5°C for 6 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, slowly add 1 N hydrochloric acid solution dropwise to adjust the pH to 6.
-
Purify the reaction mixture by silica gel column chromatography using a mobile phase of methanol/water (25:75).
-
Concentrate the fractions containing dalbavancin by nanofiltration.
-
Lyophilize (freeze-dry) the concentrated solution to obtain the final dalbavancin product as a solid.
-
Quantitative Data: Dalbavancin Synthesis
| Step | Starting Material | Product | Purity | Yield | Reference |
| Purification of Crude Dalbavancin | Crude Dalbavancin | Purified Dalbavancin | 58% -> 90% | 88% | [2] |
| Saponification & Purification | Intermediate II | Dalbavancin | - | 65% | [3] |
| Saponification & Purification | Intermediate II | Dalbavancin | - | 26% | [3] |
Note: The yields reported in the literature can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Part 3: Mechanism of Action
While not a part of the synthesis, understanding the mechanism of action of dalbavancin is crucial for drug development professionals.
Signaling Pathway of Dalbavancin's Antibacterial Action
Caption: Mechanism of action of dalbavancin.
Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its lipophilic side chain anchors the molecule to the bacterial cell membrane, increasing its concentration near the site of action. The glycopeptide core then binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains, which ultimately leads to cell lysis and bacterial death.
References
- 1. CN115215926A - Dalbavancin mother nucleus and purification method thereof, dalbavancin and synthesis method thereof - Google Patents [patents.google.com]
- 2. Separation and purification method for dalbavancin - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101851277A - Preparation method of Dalbavancin key intermediate A40926 BO component by purification - Google Patents [patents.google.com]
Application of Parvodicin B2 in Studies of Bacterial Cell Wall Synthesis
Introduction
Parvodicin B2 is a potent glycopeptide antibiotic that serves as a critical tool for investigating the intricate process of bacterial cell wall synthesis. Its specific mechanism of action, targeting a key step in peptidoglycan formation, allows researchers to dissect the molecular machinery responsible for maintaining bacterial structural integrity. These application notes provide an overview of this compound's utility, detailed protocols for its use in key experiments, and a summary of its activity against various bacterial strains.
Parvodicins are a complex of glycopeptide antibiotics produced by Actinomadura parvosata. They are structurally related to the vancomycin and teicoplanin families of antibiotics. This compound, like other glycopeptides, inhibits the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby blocking both the transglycosylation and transpeptidation steps of cell wall assembly. This targeted inhibition makes this compound an invaluable probe for studying the dynamics of cell wall biosynthesis and for identifying potential new antibiotic targets.
Mechanism of Action
The primary mode of action of this compound involves the specific recognition and binding to the D-Ala-D-Ala moiety of peptidoglycan precursors. This interaction is crucial for its antibacterial activity and forms the basis of its application in cell wall synthesis research.
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 2.0 |
| Streptococcus pneumoniae | Positive | 0.12 - 1.0 |
| Enterococcus faecalis | Positive | 1.0 - 8.0 |
| Bacillus subtilis | Positive | 0.25 - 1.0 |
| Escherichia coli | Negative | > 128 |
| Pseudomonas aeruginosa | Negative | > 128 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to ~5 x 10^5 CFU/mL)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 128 µg/mL to 0.06 µg/mL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacterial inoculum in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured.
Figure 2: Workflow for MIC Determination.
Protocol 2: In Vitro Cell Wall Synthesis Assay
This protocol describes a method to measure the effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall.
Materials:
-
Mid-log phase bacterial culture
-
This compound
-
[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)
-
Trichloroacetic acid (TCA), 5% (w/v), ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Grow a bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Aliquot the culture into test tubes.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the respective tubes. Include a no-antibiotic control.
-
Pre-incubate for 10 minutes at 37°C with shaking.
-
Add [¹⁴C]-GlcNAc to each tube to a final concentration of 0.1 µCi/mL.
-
Incubate for 30 minutes at 37°C with shaking.
-
Stop the incorporation reaction by adding an equal volume of ice-cold 5% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 5% TCA and once with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of cell wall synthesis relative to the no-antibiotic control.
Figure 3: In Vitro Cell Wall Synthesis Assay Workflow.
Application Notes and Protocols for Enhancing Parvodicin B2 Yield in Actinomadura parvosata through Genetic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by the filamentous actinomycete, Actinomadura parvosata.[1] Among these, Parvodicin B2 has demonstrated significant therapeutic potential. This document provides detailed application notes and protocols for the genetic engineering of Actinomadura parvosata aimed at increasing the production yield of this compound. The strategies outlined herein are based on established principles of metabolic engineering and genetic manipulation in actinomycetes, leveraging the available genomic data of the closely related Actinomadura parvosata subsp. kistnae.[2][3][4][5]
Section 1: Identification of the Putative Parvodicin Biosynthetic Gene Cluster (BGC)
A prerequisite for targeted genetic engineering is the identification of the gene cluster responsible for parvodicin biosynthesis. As the parvodicin BGC has not been explicitly characterized, a comparative genomics approach is necessary, using the sequenced genome of Actinomadura parvosata subsp. kistnae.[2][3][4][5]
Key Features of Glycopeptide Antibiotic BGCs:
Glycopeptide BGCs are typically large and contain genes encoding:
-
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes responsible for assembling the peptide backbone of the antibiotic.
-
Cytochrome P450 (Oxy) Enzymes: These enzymes catalyze the oxidative cross-linking of the aromatic amino acid residues in the peptide backbone, a hallmark of glycopeptides.
-
Glycosyltransferases (GTs): These enzymes attach sugar moieties to the aglycone core.
-
Pathway-Specific Regulatory Genes: These genes control the expression of the entire BGC.
-
Resistance Genes (e.g., van homologs): These genes confer resistance to the produced antibiotic, preventing self-toxicity.[3][6][7][8]
Protocol 1.1: In Silico Identification of the Putative Parvodicin BGC
This protocol outlines a bioinformatics workflow to identify the putative parvodicin BGC within the genome of A. parvosata or a closely related sequenced strain.
| Step | Procedure | Tools/Software | Expected Outcome |
| 1 | Genome Annotation and BGC Prediction | antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) | Identification of all putative secondary metabolite BGCs in the genome. |
| 2 | Identification of Candidate Glycopeptide BGCs | BLASTp, InterProScan | Search the predicted BGCs for key glycopeptide biosynthesis genes (NRPS, Oxy enzymes, GTs). |
| 3 | Comparative Genomics | Mauve, Artemis Comparison Tool (ACT) | Compare the candidate BGCs with known glycopeptide BGCs (e.g., from vancomycin, teicoplanin, or balhimycin producers) to identify synteny and homologous genes.[2] |
| 4 | Analysis of NRPS Domain Specificity | PKS/NRPS Analysis Web-server | Predict the amino acid sequence of the peptide backbone based on the adenylation (A) domain specificity of the NRPS modules. Compare this with the known structure of parvodicin. |
| 5 | Final Candidate BGC Selection | Manual Curation | Select the BGC that most closely matches the expected gene content and organization for parvodicin biosynthesis. |
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis and insights into the evolution of gene clusters for glycopeptide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cloning and characterization of new glycopeptide gene clusters found in an environmental DNA megalibrary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes [frontiersin.org]
Application Notes and Protocols for Screening New Antibacterial Agents Using a Reference Compound
Topic: Using Parvodicin B2 in Assays for Screening New Antibacterial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the robust screening and evaluation of candidate compounds. This document provides detailed application notes and protocols for utilizing a reference compound, herein designated as this compound, in various assays for screening new antibacterial agents. These protocols are based on established methodologies for antimicrobial susceptibility testing (AST) and are designed to ensure accuracy, reproducibility, and comparability of results.[1][2][3]
This compound is presented here as a hypothetical reference compound to illustrate the principles and procedures involved in antibacterial screening. The methodologies described can be adapted for other reference compounds and novel test agents. The primary goal of these assays is to determine the in vitro activity of new chemical entities against a panel of clinically relevant bacteria.
Key Experimental Approaches
Several standardized methods are widely used for antimicrobial susceptibility testing. The choice of method often depends on factors such as the number of compounds to be screened, the required level of quantitative data, and the specific research question being addressed. The most common methods include:
-
Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] It can be performed in tubes (macrodilution) or microtiter plates (microdilution).[3]
-
Agar Dilution: Similar to broth dilution, this method also determines the MIC. The antimicrobial agent is incorporated into the agar medium at various concentrations, and then the bacterial suspension is inoculated onto the plates.[5]
-
Disk Diffusion: This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the organism.[4]
Data Presentation: Comparative MIC Data for this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common bacterial pathogens. This data serves as a reference for comparing the activity of new antibacterial agents.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 4 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, with this compound as a reference control.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Test compound and this compound stock solutions
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a 2-fold serial dilution of the test compound and this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Assay for MIC Determination
This protocol outlines the agar dilution method for determining the MIC of a test compound.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Test compound and this compound stock solutions
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Agar Plates:
-
Prepare a series of MHA plates containing 2-fold serial dilutions of the test compound and this compound.
-
Include a control plate with no compound.
-
Allow the agar to solidify completely.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension as described in the broth microdilution protocol.
-
Dilute the suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading Results:
-
Examine the plates for bacterial growth. The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.
-
Caption: Workflow for Agar Dilution MIC Assay.
Hypothetical Signaling Pathway Inhibition by this compound
Many antibacterial agents exert their effects by interfering with essential bacterial signaling pathways. The following diagram illustrates a hypothetical signaling pathway involved in bacterial cell wall synthesis that is inhibited by this compound. This serves as a conceptual model for investigating the mechanism of action of new antibacterial compounds.
Caption: Hypothetical Inhibition of Cell Wall Synthesis.
Logical Relationship for Screening Cascade
A typical screening cascade for new antibacterial agents involves a series of assays to progressively characterize promising compounds.
Caption: Logical Flow of an Antibacterial Screening Cascade.
Conclusion
The protocols and guidelines presented in this document provide a framework for the effective use of a reference compound, such as the hypothetical this compound, in the screening and evaluation of new antibacterial agents. Adherence to standardized methodologies is crucial for generating reliable and comparable data, which is essential for the successful progression of new drug candidates through the development pipeline. The inclusion of appropriate controls and a thorough understanding of the underlying principles of each assay will ensure the quality and integrity of the screening results.
References
- 1. Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. routledge.com [routledge.com]
- 3. woah.org [woah.org]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Addressing challenges in the separation of Parvodicin B2 from other complex components
Welcome to the technical support center for the separation and purification of Parvodicin B2. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the isolation of this compound from complex fermentation broths and other mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other components?
A1: The primary challenges in purifying this compound, a glycopeptide antibiotic, stem from its physicochemical properties and the complexity of the fermentation broth in which it is produced. Key difficulties include:
-
High Polarity: Like other glycopeptides, this compound is highly polar, making it difficult to extract using common organic solvents.[1]
-
Complex Mixture: Fermentation broths contain a multitude of related compounds, including other Parvodicin factors, precursor molecules, and degradation products with similar structures and polarities, making separation challenging.
-
Structural Similarity to Impurities: The presence of structurally analogous impurities necessitates high-resolution chromatographic techniques for effective separation.
-
Potential for Degradation: Glycopeptide antibiotics can be sensitive to pH and temperature, which can lead to degradation and loss of bioactivity during the purification process.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically required to achieve high purity of this compound. The most effective techniques include:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is a robust method for the initial capture and purification of charged glycopeptides like this compound.[1]
-
Affinity Chromatography: Utilizing a stationary phase with immobilized D-Alanyl-D-Alanine (D-Ala-D-Ala) ligands, which mimics the bacterial cell wall target of glycopeptide antibiotics, offers high selectivity for this compound and other active glycopeptides.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used in the final polishing steps to separate this compound from closely related impurities.[2]
Q3: What is a typical purity and yield I can expect from a multi-step purification process for a glycopeptide antibiotic like this compound?
A3: The purity and yield are highly dependent on the starting material and the specific purification scheme employed. However, a well-optimized multi-step process can be expected to achieve high purity. For instance, a process involving initial capture by ion-exchange chromatography followed by a polishing step with reversed-phase HPLC can yield a final product with a purity exceeding 95%. The overall yield will vary, but each chromatographic step will have some associated product loss.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound.
Reversed-Phase HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Interaction of the analyte with residual silanol groups on the silica-based column packing. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte. | 1. Add an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA) to the mobile phase to mask silanol interactions. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Low Resolution Between Peaks | 1. Inadequate Mobile Phase Composition: The organic solvent gradient is not optimal for separating closely eluting compounds. 2. Column Degradation: Loss of stationary phase or column contamination. 3. Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. | 1. Optimize the gradient slope. A shallower gradient can improve the separation of closely related components. 2. Flush the column with a strong solvent or replace the column if it's old or has been used extensively with crude samples. 3. Try a different column chemistry. For example, a C8 column may offer different selectivity compared to a C18 column. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents or solvent evaporation. 2. Temperature Variations: Lack of column temperature control. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | 1. Prepare fresh mobile phase and ensure the HPLC pump is functioning correctly. Use a solvent degasser. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time before each injection. |
Experimental Protocols
The following are detailed, representative protocols for the key chromatographic steps in the purification of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Ion-Exchange Chromatography (Anion Exchange)
This protocol is designed for the initial capture of this compound from a clarified fermentation broth.
Materials:
-
Anion exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0
-
Wash Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 8.0
-
Clarified fermentation broth containing this compound, pH adjusted to 8.0
Procedure:
-
Column Packing and Equilibration:
-
Pack a suitable size column with the anion exchange resin.
-
Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer at a linear flow rate of 150 cm/hr.
-
-
Sample Loading:
-
Load the pH-adjusted and clarified fermentation broth onto the column at a flow rate of 100-150 cm/hr.
-
Collect the flow-through for analysis to ensure the target molecule has bound to the resin.
-
-
Washing:
-
Wash the column with 5-10 CVs of Wash Buffer to remove weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound with a linear gradient of 50 mM to 500 mM NaCl in 20 mM Tris-HCl, pH 8.0 over 10 CVs. Alternatively, a step elution with the Elution Buffer can be used.
-
Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., analytical RP-HPLC).
-
-
Analysis and Pooling:
-
Analyze the collected fractions for purity and concentration.
-
Pool the fractions containing the highest purity of this compound for the next purification step.
-
Protocol 2: Affinity Chromatography (D-Ala-D-Ala)
This protocol provides a highly selective purification step for active this compound.
Materials:
-
D-Ala-D-Ala-Agarose affinity resin
-
Binding/Wash Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Partially purified this compound sample from the previous step, buffer exchanged into Binding/Wash Buffer.
Procedure:
-
Column Equilibration:
-
Pack a column with the D-Ala-D-Ala-Agarose resin.
-
Equilibrate the column with 10 CVs of Binding/Wash Buffer.
-
-
Sample Application:
-
Load the this compound sample onto the column at a slow flow rate (e.g., 50 cm/hr) to ensure efficient binding.
-
-
Washing:
-
Wash the column with at least 10 CVs of Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound this compound with Elution Buffer.
-
Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and prevent acid-catalyzed degradation.
-
-
Analysis and Pooling:
-
Analyze the fractions for this compound content and purity.
-
Pool the relevant fractions and buffer exchange into a suitable buffer for the next step or for storage.
-
Protocol 3: Reversed-Phase HPLC (Polishing Step)
This protocol is for the final high-resolution purification of this compound.
Materials:
-
C18 RP-HPLC column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample from the previous purification step, filtered through a 0.22 µm filter.
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HPLC system and the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the filtered sample onto the column.
-
-
Chromatographic Separation:
-
Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate appropriate for the column dimensions.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main this compound peak.
-
-
Analysis and Post-Processing:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the high-purity fractions.
-
The acetonitrile and TFA can be removed by lyophilization if desired.
-
Quantitative Data Summary
The following tables provide representative data for the purification of a glycopeptide antibiotic similar to this compound. These values should serve as a general guide and may vary depending on the specific conditions.
Table 1: Comparison of Purification Techniques for a Glycopeptide Antibiotic
| Chromatography Technique | Typical Purity after this Step (%) | Typical Step Yield (%) | Primary Impurities Removed |
| Ion-Exchange Chromatography | 60 - 80 | 85 - 95 | Host cell proteins, nucleic acids, some colored impurities |
| Affinity Chromatography (D-Ala-D-Ala) | > 90 | 70 - 85 | Inactive glycopeptide variants, other non-binding proteins |
| Reversed-Phase HPLC | > 98 | 80 - 90 | Closely related structural analogs, degradation products |
Table 2: Example of a Three-Step Purification Summary
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Fermentation Broth | 5000 | 250 | 5 | - | 100 |
| Ion-Exchange Chromatography Pool | 300 | 225 | 75 | 90 | 90 |
| Affinity Chromatography Pool | 180 | 180 | >90 | 80 | 72 |
| Reversed-Phase HPLC Pool | 153 | 150 | >98 | 85 | 61.2 |
Visualizations
Experimental Workflow
Caption: A typical multi-step workflow for the purification of this compound.
Troubleshooting Logic for Low HPLC Resolution
Caption: A decision tree for troubleshooting low resolution in RP-HPLC.
References
Troubleshooting contamination in Actinomadura parvosata cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Actinomadura parvosata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly contamination, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of contamination in my Actinomadura parvosata liquid culture?
A1: Early detection of contamination is crucial. Visually inspect your cultures daily for the following signs:
-
Unusual Turbidity: A sudden increase in cloudiness of the culture medium often indicates bacterial contamination.
-
Film or Pellicle Formation: A film on the surface of the liquid culture can be a sign of bacterial or yeast contamination.
-
Color Change: Unexpected changes in the color of the medium, not associated with the normal growth of A. parvosata, can indicate a pH shift due to contaminant metabolism.
-
Clumps or Sediments: While A. parvosata grows as mycelial pellets, the appearance of unusual clumps, slimy sediments, or fuzzy balls can suggest fungal or bacterial contamination.
-
Unpleasant Odor: A foul or unusual smell emanating from the culture is a strong indicator of contamination.
Q2: My agar plate culture of Actinomadura parvosata has fuzzy growths that don't look like typical colonies. What could this be?
A2: Fuzzy or hairy growths on agar plates are characteristic of fungal (mold) contamination. These colonies often appear white, green, black, or grey and spread rapidly across the agar surface. In contrast, Actinomadura parvosata colonies are typically slower-growing, with a more leathery or chalky appearance, and may have aerial mycelia that give them a slightly fuzzy look, but they are distinct from the rapid, diffuse growth of most molds.[1]
Q3: Can I use antibiotics to rescue a contaminated culture of Actinomadura parvosata?
A3: While it is possible to use antibiotics, it is generally not recommended as a primary solution for contamination. Antibiotics can mask low-level or resistant bacterial contamination, and their use can complicate downstream applications and the interpretation of results. It is always best to discard contaminated cultures and focus on improving aseptic techniques. However, for valuable cultures, a combination of antibiotics might be used for salvage, but the resulting culture should be carefully monitored and re-purified.
Q4: What are the optimal growth conditions for Actinomadura parvosata?
A4: While optimal conditions can vary slightly between strains, generally, Actinomadura species grow well under the following conditions:
| Parameter | Optimal Range |
| Temperature | 28–37 °C[2] |
| pH | 6.0–8.0[2] |
| Aeration | Aerobic |
| Incubation Time | 7-21 days[2] |
Actinomadura species are known to be relatively slow-growing, so patience is key.[3]
Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Symptoms:
-
Cloudy culture medium.
-
Slimy or stringy appearance in liquid culture.
-
Rapid drop in pH of the medium.
-
Formation of a surface pellicle.
-
Microscopic observation reveals small, motile or non-motile rods or cocci, distinct from the filamentous hyphae of Actinomadura.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting bacterial contamination.
Detailed Steps:
-
Microscopic Examination:
-
Gram Staining: Actinomadura parvosata is a Gram-positive bacterium, appearing purple after staining.[4][5] Bacterial contaminants may be Gram-positive or Gram-negative (pink/red). The morphology of contaminants (e.g., cocci, short rods) will be distinct from the filamentous, branching hyphae of Actinomadura.
-
Wet Mount: Observe a drop of the culture under a phase-contrast microscope. Look for motile bacteria, which are a clear sign of contamination.
-
-
Biochemical Tests:
-
Catalase Test: Actinomadura species are generally catalase-positive.[4] Place a small amount of biomass on a microscope slide and add a drop of 3% hydrogen peroxide. The rapid formation of bubbles indicates a positive result. While this can help confirm the presence of Actinomadura, many common bacterial contaminants are also catalase-positive. Therefore, this test is most useful when combined with microscopy.
-
-
Corrective Actions:
-
Discard Culture: It is highly recommended to discard the contaminated culture to prevent cross-contamination.
-
Review Procedures: Thoroughly review your aseptic techniques, sterilization of media and equipment, and handling of cultures.
-
Start Anew: Initiate a new culture from a cryopreserved stock that is known to be pure.
-
Issue 2: Suspected Fungal (Mold) Contamination
Symptoms:
-
Visible fuzzy or cotton-like growths on the surface of agar or in liquid culture.
-
Colonies are often white, green, black, or grey.
-
Rapid growth that can quickly overtake the Actinomadura culture.
-
Microscopic examination reveals large, filamentous hyphae with visible septa and often, reproductive structures (spores).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fungal contamination.
Detailed Steps:
-
Microscopic Examination:
-
Lactophenol Cotton Blue Staining: This stain is excellent for visualizing fungal structures. Fungal hyphae are typically 2-10 µm in diameter, much wider than the approximately 1 µm diameter of Actinomadura filaments.[1] Fungal hyphae are also often septate (divided by cross-walls) and may show characteristic spore-bearing structures.
-
-
Corrective Actions:
-
Immediate Disposal: Fungal contamination is difficult to eliminate and poses a high risk of spreading through airborne spores. Discard the contaminated culture immediately and safely.
-
Thorough Decontamination: Decontaminate the biological safety cabinet, incubator, and surrounding lab area. Pay close attention to corners and hidden surfaces.
-
Environmental Monitoring: Check the integrity of HEPA filters in your biosafety cabinet and consider monitoring the air quality in the lab.
-
Experimental Protocols
Protocol 1: Gram Staining of Actinomadura parvosata
Materials:
-
Crystal violet
-
Gram's iodine
-
Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)
-
Safranin
-
Microscope slides
-
Inoculating loop or sterile toothpick
-
Bunsen burner or heat block
-
Microscope with oil immersion objective
Procedure:
-
Prepare a smear of the culture on a clean microscope slide.
-
Air dry the smear completely.
-
Heat-fix the smear by passing it quickly through a flame three times.
-
Flood the slide with crystal violet and let it stand for 1 minute.
-
Gently rinse the slide with water.
-
Flood the slide with Gram's iodine and let it stand for 1 minute.
-
Rinse with water.
-
Decolorize with the decolorizing agent for 5-15 seconds, until the runoff is clear.
-
Immediately rinse with water.
-
Counterstain with safranin for 1 minute.
-
Rinse with water and blot dry.
-
Examine under oil immersion. Actinomadura parvosata will appear as purple, branching filaments.[2][5][6][7]
Protocol 2: Catalase Test
Materials:
-
3% Hydrogen peroxide (H₂O₂)
-
Microscope slide
-
Sterile inoculating loop or wooden applicator stick
Procedure:
-
Using a sterile loop or stick, transfer a small amount of a colony from an agar plate to a clean, dry microscope slide.
-
Add one drop of 3% H₂O₂ to the biomass on the slide.
Interpretation:
-
Positive: Effervescence (bubbling) occurs. Actinomadura is catalase-positive.[4]
-
Negative: No bubbles are formed.
Data Presentation
Table 1: Differentiating Actinomadura parvosata from Common Contaminants
| Characteristic | Actinomadura parvosata | Bacterial Contaminant (e.g., Bacillus) | Fungal Contaminant (e.g., Penicillium) |
| Gram Stain | Gram-positive (purple) | Gram-positive (purple) or Gram-negative (pink) | Not applicable |
| Morphology | Fine, branching filaments (~1 µm diameter) | Rods or cocci, individual or in chains/clusters | Wider hyphae (2-10 µm), septate, with conidiophores |
| Colony Appearance | Slow-growing, leathery, chalky, may have aerial mycelia | Fast-growing, often mucoid or dry, circular colonies | Fast-growing, fuzzy/cottony, often colored (green, black) |
| Catalase Test | Positive | Often positive | Variable |
| Growth Rate | Slow (days to weeks) | Rapid (hours to days) | Rapid (days) |
Signaling Pathways and Contamination
Contamination can induce significant stress on Actinomadura parvosata, potentially impacting its growth and secondary metabolite production. While specific signaling pathways in A. parvosata in response to contamination are not well-documented, general bacterial stress responses are likely involved.
Caption: Generalized stress response pathway in A. parvosata.
Contaminants compete for essential nutrients and can alter the pH of the culture medium, creating an unfavorable environment for Actinomadura. Furthermore, some contaminants produce toxic byproducts that can inhibit growth or even cause cell lysis. These stressors can trigger a cascade of signaling events within A. parvosata, leading to changes in gene expression. This can result in a downregulation of pathways involved in the production of desired secondary metabolites and an upregulation of stress response genes.
References
- 1. [Sensitivity of actinomycetes of the genus Actinomadura to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of slow growing Actinomadura species proved a key formanagement of mycetoma: A case report from Chhattisgarh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actinomadura Species - Doctor Fungus [drfungus.org]
- 6. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Isolation of new species of the genus Actinomadura on selective media with streptomycin and bruneomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Parvodicin B2 through Chemical Derivatization
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of chemical derivatization of a glycopeptide antibiotic like Parvodicin B2?
A1: The main objectives for derivatizing a glycopeptide antibiotic include:
-
Overcoming Antibiotic Resistance: Modifying the core structure to regain activity against resistant bacterial strains (e.g., Vancomycin-Resistant Enterococci - VRE).
-
Enhancing Potency: Increasing the intrinsic antimicrobial activity against susceptible and resistant pathogens.
-
Improving Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, such as extending its half-life.
-
Broadening the Spectrum of Activity: Altering the structure to be effective against a wider range of bacteria, potentially including Gram-negative organisms.
Q2: Which functional groups on a glycopeptide scaffold are common targets for chemical derivatization?
A2: Based on well-studied glycopeptides like vancomycin and teicoplanin, the most accessible and reactive sites for chemical modification are:
-
C-terminal Carboxylic Acid: Can be modified through amidation or esterification.
-
N-terminal Amine: A primary or secondary amine at the N-terminus is a common site for acylation, alkylation, or reductive amination.
-
Sugar Moieties: The amino group on sugar residues (like vancosamine in vancomycin) is a prime target for modification. Hydroxyl groups on the sugars can also be derivatized.
-
Phenolic Hydroxyl Groups: The aromatic side chains of the peptide backbone often contain hydroxyl groups that can be targeted, although selective modification can be challenging.
Q3: What are some common chemical strategies to enhance the biological activity of glycopeptide antibiotics?
A3: Several strategies have proven effective:
-
Lipophilic Side Chains: Introduction of fatty acid chains or other lipophilic groups at the C-terminus or on a sugar moiety can promote membrane anchoring, which is a mechanism to enhance activity against resistant strains.
-
Quaternary Ammonium Groups: Adding positively charged moieties can improve interaction with the negatively charged bacterial cell membrane.
-
Dimerization: Promoting the dimerization of the antibiotic can increase its binding affinity to the bacterial cell wall precursor, Lipid II.
-
Conjugation to Other Molecules: Attaching other bioactive molecules, such as other antibiotics or cell-penetrating peptides, can create hybrid molecules with novel mechanisms of action.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield for C-terminal amidation | - Steric hindrance around the carboxylic acid.- Incomplete activation of the carboxylic acid.- Poor solubility of the starting material. | - Use a stronger coupling agent (e.g., HATU, HBTU).- Increase reaction temperature and time (monitor for degradation).- Use a co-solvent like DMF or DMSO to improve solubility. |
| Multiple products in N-terminal acylation | - Acylation of other nucleophilic groups (e.g., phenolic hydroxyls).- Over-acylation if multiple amine groups are present. | - Use protecting groups for other reactive sites.- Perform the reaction at a lower temperature to improve selectivity.- Use a milder acylating agent. |
| Degradation of the glycopeptide core during reaction | - Harsh reaction conditions (e.g., strong acid or base, high temperature).- Lability of certain functional groups. | - Use milder reaction conditions.- Employ enzymatic catalysis for specific modifications where possible.- Minimize reaction time. |
| Difficulty in purifying the final product | - Similar polarity of starting material and product.- Presence of multiple side products. | - Utilize reverse-phase HPLC for purification.- Consider using a tagged reagent that allows for affinity purification. |
| Loss of biological activity after derivatization | - Modification of a group essential for binding to the target (D-Ala-D-Ala).- Conformational changes in the molecule. | - Target peripheral sites on the molecule that are not involved in the primary binding interaction.- Perform in silico modeling to predict the effect of modifications on the molecule's conformation. |
Experimental Protocols
Protocol 1: General Procedure for C-terminal Amidation of a Glycopeptide
-
Dissolution: Dissolve the glycopeptide (1 equivalent) in anhydrous DMF or a mixture of DMF/DCM.
-
Carboxylic Acid Activation: Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by reverse-phase HPLC.
Protocol 2: General Procedure for N-terminal Acylation
-
Dissolution: Dissolve the glycopeptide (1 equivalent) in a suitable solvent such as DMF or DMSO.
-
Base Addition: Add a base like triethylamine or DIPEA (1.5 equivalents).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up and purify the product by chromatography.
Visualizing Experimental Logic
Below are diagrams illustrating key concepts and workflows in the derivatization of glycopeptide antibiotics.
Caption: A generalized workflow for the chemical derivatization and biological evaluation of this compound.
Caption: The proposed mechanism of action for a this compound derivative, inhibiting bacterial cell wall synthesis.
Technical Support Center: Process Improvement for the Semi-synthesis of Dalbavancin from A40926 (Parvodicin B Complex)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of dalbavancin from its precursor, the A40926 complex. The A40926 complex is a mixture of related glycopeptide antibiotics produced by fermentation of Nonomuraea sp., with the B0 component being the primary starting material for dalbavancin synthesis. Parvodicin B2 is closely related, and the terms are sometimes used interchangeably in literature, with A40926 B0 being the more precisely defined precursor for this synthesis.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the semi-synthesis of dalbavancin?
A1: The primary starting material is the A40926 glycopeptide complex, which is produced by the fermentation of the bacterium Nonomuraea sp.. This complex consists of several closely related components (A0, A1, B0, B1, and B2), with the B0 component being the major and most crucial for the synthesis of dalbavancin.
Q2: What are the key chemical transformation steps in the semi-synthesis of dalbavancin from A40926?
A2: The semi-synthesis of dalbavancin from A40926 involves a three-step chemical modification process:
-
Esterification: Protection of a specific carboxyl group on the A40926 molecule.
-
Amidation: Reaction of the intermediate with 3-(dimethylamino)-1-propylamine to form an amide bond.
-
Hydrolysis: Removal of the protecting ester group to yield the final dalbavancin product.
Q3: What are the common impurities encountered during the synthesis of dalbavancin?
A3: Impurities in dalbavancin can originate from the fermentation process, the semi-synthetic steps, and degradation. Common impurities include:
-
Process-Related Impurities: Residual by-products from fermentation, incomplete reaction intermediates, and by-products from acylation or alkylation. 3-dimethylaminopropylamine is a key raw material in the synthesis and its residue must be monitored.
-
Degradation Impurities: Hydrolyzed forms of dalbavancin, oxidation products, and epimerized forms.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for impurity profiling and assaying the purity of dalbavancin. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the identification and confirmation of trace-level impurities. Gas Chromatography (GC) can be employed to detect residual solvents.
Q5: What are the critical process parameters to control for a successful synthesis?
A5: Critical parameters include:
-
Purity of the starting material (A40926): High purity of the A40926 complex, particularly the B0 component, is essential for a clean reaction and high yield of dalbavancin.
-
Reaction Temperature: Controlling the temperature at each step is crucial to prevent side reactions and degradation.
-
pH Control: Maintaining the appropriate pH is critical during the hydrolysis and purification steps to ensure product stability and prevent the formation of impurities.
-
Stoichiometry of Reagents: Careful control of the molar ratios of reactants is necessary to drive the reactions to completion and minimize by-products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification Step | 1. Incomplete reaction. 2. Degradation of A40926. 3. Sub-optimal reaction conditions. | 1. Increase reaction time or temperature moderately, while monitoring for degradation. 2. Ensure the A40926 starting material is of high purity and dry. 3. Optimize the concentration of the acid catalyst and alcohol. |
| Incomplete Amidation Reaction | 1. Insufficient activation of the carboxylic acid. 2. Low reactivity of the amine. 3. Presence of moisture in the reaction. | 1. Use a more efficient coupling agent. 2. Increase the molar excess of the amine. 3. Ensure all reagents and solvents are anhydrous. |
| Formation of Side-Products in Amidation | 1. Over-activation of the carboxylic acid leading to side reactions. 2. Reaction with other functional groups on the molecule. | 1. Reduce the amount of coupling agent or add it portion-wise. 2. Optimize the reaction temperature to favor the desired amidation. |
| Low Purity of Final Dalbavancin | 1. Incomplete hydrolysis of the ester intermediate. 2. Degradation of dalbavancin during hydrolysis or work-up. 3. Inefficient purification. | 1. Increase the reaction time or temperature for the hydrolysis step. 2. Maintain the pH within the optimal range during hydrolysis and subsequent neutralization to prevent degradation. 3. Optimize the chromatographic purification method (e.g., gradient, column packing). |
| Presence of Residual Solvents | 1. Inefficient drying of the final product. | 1. Employ a suitable drying method such as vacuum drying at a controlled temperature. |
| High Levels of A40926-related Impurities in the Final Product | 1. Incomplete purification of the starting A40926 material. | 1. Implement a more rigorous purification protocol for the A40926 complex before proceeding with the synthesis. This may involve multiple chromatographic steps. |
Quantitative Data Summary
Table 1: Purification of A40926 B0 Component
| Purification Step | Column Type | Elution Conditions | Purity Achieved | Yield | Reference |
| Reversed-Phase Chromatography | C18 | 10% Ethanolic Solution | >97% | 68.4% | |
| Reversed-Phase Chromatography | C18 | 12% Ethanolic Solution | >97% | 66.2% | |
| Reversed-Phase Chromatography | C18 | 15% Ethanolic Solution | >97% | 69.1% | |
| Medium Pressure Liquid Chromatography (MPLC) | Polymer Microsphere SKP-10 | Ethanol-Water Gradient | >95% | - |
Table 2: Dalbavancin Semi-synthesis Yields
| Synthesis Step | Typical Yield | Reference |
| Overall Yield (from A40926) | ~65-76% | |
| Hydrolysis of MA-A-1 to Dalbavancin | 76% | |
| Hydrolysis and Purification | 65% | |
| Hydrolysis and Purification | 68% |
Experimental Protocols
Protocol 1: Purification of A40926 B0 Component by Reversed-Phase Chromatography
-
Column Preparation: A C18 reversed-phase column with a particle size of 20-50 µm is packed and equilibrated with a 5% ethanol solution.
-
Sample Preparation: The crude A40926 product is dissolved in a 5% ethanol solution to a concentration of approximately 5 g/L. Sodium chloride is added to a final concentration of 5%, and the pH is adjusted to 7.5-8.5 with 1N sodium hydroxide.
-
Chromatography:
-
The prepared sample is loaded onto the equilibrated column.
-
The column is washed with a 10% ethanol solution containing 5% sodium chloride.
-
The A40926 B0 component is eluted with a 10-15% ethanol solution.
-
Fractions are collected and analyzed by HPLC.
-
-
Product Isolation: Fractions containing the high-purity A40926 B0 are pooled and concentrated under reduced pressure at 55-60 °C to yield the purified product.
Protocol 2: Semi-synthesis of Dalbavancin from A40926
Step 1: Esterification (Protection of Carboxyl Group)
-
Prepare a solution of the chosen alcohol (e.g., a C4-C30 alcohol) and cool to 5 °C.
-
Slowly add a strong acid (e.g., concentrated sulfuric acid) to adjust the pH to 1.0-1.5.
-
Add the purified A40926 to the acidic alcohol solution.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC).
-
Isolate the esterified intermediate (Intermediate I).
Step 2: Amidation
-
Dissolve Intermediate I in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., PyBOP) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add 3,3-dimethylamino-1-propylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by HPLC).
-
Precipitate the product (Intermediate II) by adding an anti-solvent (e.g., ethyl acetate), and collect the solid by centrifugation.
Step 3: Hydrolysis (Deprotection)
-
Dissolve Intermediate II in a mixture of an organic solvent (e.g., acetonitrile or tetrahydrofuran) and water.
-
Cool the solution to 5 °C.
-
Slowly add an aqueous base (e.g., 1M LiOH or KOH solution) to adjust the pH to 9.0-11.0.
-
Stir the reaction at a controlled temperature (e.g., 5 °C) for several hours until the hydrolysis is complete (monitored by HPLC).
-
Acidify the reaction mixture to pH 6 with an acid (e.g., 1N HCl).
-
Purify the crude dalbavancin by silica gel chromatography.
-
Concentrate the pure fractions by nanofiltration and then lyophilize to obtain the final dalbavancin product.
Protocol 3: HPLC Analysis for In-process Control and Purity Assessment
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.05% formic acid in water) and mobile phase B (e.g., 0.05% formic acid in acetonitrile).
-
Detection: UV at a specified wavelength (e.g., 280 nm).
-
Sample Preparation: Samples from the reaction mixture are diluted with a suitable solvent, and proteins may be precipitated if necessary.
-
Analysis: The retention times and peak areas of the starting material, intermediates, and final product are monitored to determine the reaction progress and the purity of the isolated compounds.
Visualized Workflows and Relationships
Caption: Experimental workflow for the semi-synthesis of dalbavancin.
Caption: Relationship between the A40926 complex and dalbavancin.
Technical Support Center: Managing Bacterial Resistance to Parvodicin B2
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for Parvodicin B2?
A1: As a glycopeptide antibiotic, this compound is expected to inhibit bacterial cell wall synthesis. It likely binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This action blocks the transglycosylation and transpeptidation steps in cell wall formation, leading to cell lysis and bacterial death.
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial cultures. What is the likely cause?
A2: A significant increase in MIC suggests the development of resistance. For glycopeptides, the most common mechanism is the alteration of the drug target. This is often mediated by the acquisition of a van gene cluster, which results in the production of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). These altered precursors have a much lower binding affinity for glycopeptide antibiotics.
Q3: Can resistance to other glycopeptides, like vancomycin, confer resistance to this compound?
A3: Yes, it is highly probable. Cross-resistance is a common phenomenon among antibiotics of the same class. If the resistance mechanism involves the vanA or vanB gene clusters, which alter the D-Ala-D-Ala target, it is very likely to confer resistance to this compound as well.
Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?
A4: While specific QC ranges for this compound are not established, it is recommended to use standard QC strains for glycopeptide susceptibility testing as per CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines. Commonly used strains include:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Enterococcus faecalis ATCC® 51299™ (for vancomycin resistance)
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation variability | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment. |
| Contamination of bacterial culture | Streak the culture on an appropriate agar plate to check for purity. A mixed culture can lead to variable MICs. |
| Improper storage of this compound | Store the antibiotic stock solution at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect media formulation | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as ion concentrations can affect antibiotic activity. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Possible Cause | Troubleshooting Steps |
| High-level resistance | The organism may possess high-level resistance to this compound. Confirm with a broth microdilution MIC test. |
| Incorrect disk potency | Ensure the this compound disks are from a reputable supplier, have been stored correctly, and are not expired. |
| Agar depth is too thick | The depth of the Mueller-Hinton agar should be uniform and at the recommended depth (typically 4 mm). |
| Heavy inoculum | A bacterial lawn that is too dense can obscure the zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland standard. |
Quantitative Data Summary
The following table provides representative MIC data for vancomycin against common Gram-positive bacteria, which can serve as a baseline for what might be expected with this compound.
| Bacterial Species | Genotype | Vancomycin MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | Wild Type | 0.5 - 2 | Susceptible |
| Staphylococcus aureus | VISA/hVISA | 4 - 8 | Intermediate |
| Staphylococcus aureus | VRSA | ≥ 16 | Resistant |
| Enterococcus faecalis | Wild Type | 1 - 4 | Susceptible |
| Enterococcus faecalis | vanB | 8 - 16 | Resistant |
| Enterococcus faecium | vanA | ≥ 32 | Resistant |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: PCR for Detection of vanA and vanB Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification: Set up a PCR reaction using primers specific for the vanA and vanB genes.
-
vanA Forward Primer: 5'- GGG AAA ACG ACA ATT CGC -3'
-
vanA Reverse Primer: 5'- GTA CAA TCG CGT TCG TCC -3'
-
vanB Forward Primer: 5'- GTG GAT GCA GGC GAT TGA -3'
-
vanB Reverse Primer: 5'- ATC GTT GCA TCC CCT TTT G -3'
-
-
Thermal Cycling: Perform PCR with the following conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size indicates the presence of the respective van gene.
Visualizations
Validation & Comparative
Comparative Analysis of Parvodicin B2 and Vancomycin Activity: A Guide for Researchers
A comprehensive review of the in-vitro activity, mechanisms of action, and experimental evaluation of two potent glycopeptide antibiotics.
This guide provides a detailed comparative analysis of Parvodicin B2 and vancomycin, two glycopeptide antibiotics with significant activity against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their performance based on available experimental data. While vancomycin is a widely studied and clinically established antibiotic, data on individual components of the parvodicin complex, such as this compound, are less abundant. Therefore, this guide will draw upon data for the parvodicin complex and its most active components as a proxy for this compound's activity, with the understanding that this represents the broader characteristics of the parvodicin family.
Executive Summary
Both this compound, as part of the parvodicin complex, and vancomycin are potent inhibitors of bacterial cell wall synthesis. They share a common mechanism of action characteristic of glycopeptide antibiotics, targeting the D-alanyl-D-alanine termini of peptidoglycan precursors. This guide presents a side-by-side comparison of their antimicrobial activity through Minimum Inhibitory Concentration (MIC) data, details the experimental protocols for assessing their efficacy, and provides visual representations of their mechanism of action and experimental workflows.
Data Presentation: In-Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the parvodicin complex (with a focus on its active components) and vancomycin against a range of Gram-positive bacteria. The data is compiled from various in-vitro studies and is presented in μg/mL.
| Bacterial Strain | Parvodicin Complex/C1 MIC (μg/mL) | Vancomycin MIC (μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | 0.4 - 12.5 | 0.5 - 2.0 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 0.2 - 50 | 1.0 - 4.0 |
| Staphylococcus epidermidis | 0.4 - 12.5 | ≤0.12 - 6.25 |
| Staphylococcus haemolyticus (Methicillin-Resistant) | 0.2 - 50 | N/A |
| Enterococcus faecalis | 0.2 - 50 | 1.0 - 4.0 |
| Streptococcus pneumoniae | N/A | 0.12 - 0.5 |
| Clostridium difficile | N/A | 0.25 - 2.0 |
Note: Data for the parvodicin complex is primarily based on the activity of Parvodicin C2, a key component of the complex. The wide range for some parvodicin MICs reflects the variability within the complex and the limited publicly available data for individual components like B2.
Mechanism of Action
Both parvodicins and vancomycin belong to the glycopeptide class of antibiotics and share a fundamental mechanism of action. They inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.[1]
The key steps in their mechanism of action are:
-
Binding to Peptidoglycan Precursors: The antibiotic molecule binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[2]
-
Inhibition of Transglycosylation: This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units into the growing peptidoglycan backbone.[2]
-
Inhibition of Transpeptidation: The antibiotic-D-Ala-D-Ala complex also blocks the action of transpeptidases, the enzymes responsible for cross-linking the peptide side chains of the peptidoglycan, which gives the cell wall its structural integrity.[2]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3]
dot
Caption: Mechanism of action for glycopeptide antibiotics.
Experimental Protocols
The determination of the in-vitro activity of this compound and vancomycin is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and vancomycin of known concentrations
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.
-
The final volume in each well is typically 100 µL.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
-
Inoculum Preparation:
-
A suspension of the test bacterium is prepared in a sterile liquid medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
dot
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Both this compound (as represented by the parvodicin complex) and vancomycin are effective glycopeptide antibiotics against a range of Gram-positive pathogens. Vancomycin has a well-established and narrower range of MIC values against common pathogens. The parvodicin complex shows promising activity, in some cases against methicillin-resistant strains, though the available data shows a wider range of MICs. Their shared mechanism of action, the inhibition of bacterial cell wall synthesis, is a well-validated target for antibacterial therapy. The standardized broth microdilution method provides a reliable means for the in-vitro comparison of their potencies. Further research into the specific activity of this compound and other individual components of the parvodicin complex is warranted to fully understand their therapeutic potential.
References
Parvodicin B2: A Comparative Analysis of its Antibacterial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of Parvodicin B2 against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat. This document outlines its performance alongside established anti-MRSA agents, vancomycin and linezolid, supported by in-vitro experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the evaluation of this novel glycopeptide antibiotic.
Comparative Antibacterial Potency
The in-vitro antibacterial activity of this compound and its comparators against MRSA is summarized by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for a closely related compound, Parvodicin C2, is presented as a surrogate for the parvodicin complex.
| Antimicrobial Agent | MRSA MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Parvodicin C2 | 0.2 - 50[1] | Not Reported | Not Reported |
| Vancomycin | 0.75 - 2[2] | 1[2] | 1.5 - 2[2] |
| Linezolid | <1 - 3[2][3] | 1[2] | 2[3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The wide MIC range for Parvodicin C2 suggests variability in susceptibility among different MRSA strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]
-
Preparation of Bacterial Inoculum:
-
A pure culture of the MRSA strain is grown overnight on a suitable agar medium (e.g., Tryptic Soy Agar).
-
Several colonies are used to inoculate a tube of sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Stock solutions of the antimicrobial agents are prepared.
-
Serial two-fold dilutions of each antimicrobial agent are made in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
-
Caption: Workflow for MIC determination.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
An overnight culture of the MRSA strain is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial is included.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each culture tube.
-
Serial dilutions of the aliquots are prepared in sterile saline.
-
A specific volume of each dilution is plated onto an appropriate agar medium.
-
-
Incubation and Colony Counting:
-
The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
The number of colony-forming units (CFU) on each plate is counted.
-
-
Data Analysis:
-
The log₁₀ CFU/mL is calculated for each time point and concentration.
-
A time-kill curve is generated by plotting log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is considered bactericidal activity.
-
Mechanism of Action: Glycopeptide Antibiotics
This compound belongs to the glycopeptide class of antibiotics, similar to vancomycin.[7] These antibiotics inhibit the synthesis of the bacterial cell wall.
Glycopeptide antibiotics function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1][8][9] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[1][10] The inhibition of cell wall synthesis leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[10] This mechanism is specific to Gram-positive bacteria as the large size of glycopeptide molecules prevents them from penetrating the outer membrane of Gram-negative bacteria.[10]
Caption: Glycopeptide mechanism of action.
References
- 1. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 10. pharmacyfreak.com [pharmacyfreak.com]
Cross-validation of different analytical methods for Parvodicin B2 quantification
A comprehensive guide to the cross-validation of analytical methods for the quantification of Parvodicin B2, tailored for researchers, scientists, and professionals in drug development.
Objective Comparison of Analytical Methods for this compound Quantification
The accurate quantification of active pharmaceutical ingredients is critical in drug development and quality control. This guide provides a comparative overview of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific applications.
Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results.[1] This is particularly important when transferring a method between laboratories or when comparing results from different analytical techniques.[1][2] The goal is to ensure that the data generated is comparable and trustworthy.[3]
Data Presentation: Performance Characteristics
The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | R² > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 85.0% - 115.0% of nominal concentration[3] |
| Precision (%RSD) | |||
| - Intra-day | < 2.0% | < 1.5% | < 15.0%[3] |
| - Inter-day | < 3.5% | < 2.8% | < 15.0%[3] |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.3 ng/mL | - |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution.
-
Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, perform an appropriate extraction (e.g., solid-phase extraction or protein precipitation) to remove interfering matrix components.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QC samples using the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Sample preparation follows a similar procedure to the HPLC-UV method, but typically requires a more rigorous clean-up to minimize matrix effects.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) should be added to all samples, calibration standards, and QC samples to improve accuracy and precision.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis times.
-
Mobile Phase: Similar to HPLC-UV, but with LC-MS grade solvents.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize cone voltage and collision energy for maximum signal intensity.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify this compound in unknown and QC samples using the calibration curve.
Visualizations
The following diagrams illustrate the workflow for cross-validation and a comparison of the key analytical method parameters.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key parameters for HPLC-UV and LC-MS/MS.
References
Comparative Analysis of Glycopeptide Antibiotic Cytotoxicity with a Focus on Vancomycin and Teicoplanin
A notable gap in publicly available research exists regarding the specific cytotoxicity of Parvodicin B2. Despite extensive searches, no direct experimental data, such as IC50 values or detailed cytotoxic protocols for this compound, could be retrieved. Consequently, this guide provides a comparative analysis of the cytotoxicity of other prominent glycopeptide antibiotics: Vancomycin and Teicoplanin, for which in vitro data is available. Information on the cytotoxicity of newer generation glycopeptides like Dalbavancin and Oritavancin is limited in the current literature, with most studies focusing on their antimicrobial efficacy.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the in vitro cytotoxicity of selected glycopeptide antibiotics. The data is presented to facilitate an objective comparison of their effects on various cell lines, supported by detailed experimental protocols.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Vancomycin and Teicoplanin on different cell lines, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher cytotoxicity.
| Antibiotic | Cell Line | IC50 Value | Exposure Time | Reference |
| Vancomycin | Human Tenocytes | 1.775 to 5.541 mg/mL | 60 min | [1] |
| Human Tenocytes | 1.497 to 6.879 mg/mL | 30 min | [1] | |
| Human Tenocytes | 2.845 to 9.228 mg/mL | 15 min | [1] | |
| Human Tenocytes | 3.033 to 9.286 mg/mL | 10 min | [1] | |
| ciPTECs (Human Renal Proximal Tubule Epithelial Cells) | 5.6 mM | 24 hr | [2] | |
| Teicoplanin | Human Peripheral Lymphocytes | 5.6 µg/mL | 24 hr | [3] |
| CHO (Chinese Hamster Ovary) | > 2000 µg/mL | 24 hr | [4] | |
| MCF-7 (Human Breast Adenocarcinoma) | > 6000 µg/mL | 24 hr | [4] | |
| Jurkat (Human T-cell Leukemia) | > 400 µg/mL | 24 hr | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, exposure times, and experimental assays.
Experimental Protocols
The cytotoxicity data presented above were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the glycopeptide antibiotic. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6][7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the antibiotic that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity testing and a logical comparison of the discussed glycopeptide antibiotics.
Caption: Workflow for determining antibiotic cytotoxicity using the MTT assay.
Caption: Logical comparison of available cytotoxicity data for glycopeptides.
Signaling Pathways
The primary mechanism of cytotoxicity for glycopeptide antibiotics, particularly Vancomycin, is often linked to nephrotoxicity, which involves oxidative stress in the proximal tubule cells of the kidneys.[8] However, detailed signaling pathways for the in vitro cytotoxicity observed in various cell lines are not extensively elucidated in the provided literature. For Vancomycin, its mechanism of action against bacteria involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9] It is plausible that at high concentrations, interactions with mammalian cell components could trigger stress responses, but specific pathways are not well-defined.
Disclaimer: This guide is based on currently available information from the provided search results. The absence of data for certain compounds does not necessarily indicate a lack of cytotoxicity but rather a gap in the published literature.
References
- 1. mdpi.com [mdpi.com]
- 2. adc.bmj.com [adc.bmj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The Nephrotoxicity of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
Head-to-Head Comparison of Parvodicin B2 and Other Parvodicin Complex Components
The Parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics, is produced by the bacterium Actinomadura parvosata. This complex is comprised of seven distinct components: A1, A2, B1, B2, C1, C2, D1, and D2.[1] Among these, Parvodicin C1 has been identified as the most active component.[1] This guide provides a comparative overview of Parvodicin B2 and the other components of the complex, based on available scientific literature.
Data Presentation: In Vitro Antibacterial Activity
However, some data for Parvodicin C2 is available, providing a glimpse into the potency of this particular component against various Gram-positive bacteria. The following table summarizes the available MIC values for Parvodicin C2 and serves as a template for the type of data required for a comprehensive comparison.
Table 1: Comparative In Vitro Activity of Parvodicin Components (MIC in µg/mL)
| Bacterial Strain | This compound | Parvodicin C1 | Parvodicin C2 | Other Components (A1, A2, B1, D1, D2) |
| Staphylococcus aureus (Methicillin-Sensitive) | Data not available | Reported as most active | 0.4 - 12.5[2] | Data not available |
| Staphylococcus epidermidis (Methicillin-Sensitive) | Data not available | Data not available | 0.4 - 12.5[2] | Data not available |
| Staphylococcus saprophyticus (Methicillin-Sensitive) | Data not available | Data not available | 0.4 - 12.5[2] | Data not available |
| Staphylococcus aureus (Methicillin-Resistant) | Data not available | Data not available | 0.2 - 50[2] | Data not available |
| Staphylococcus hemolyticus (Methicillin-Resistant) | Data not available | Data not available | 0.2 - 50[2] | Data not available |
| Enterococcus faecalis (Methicillin-Resistant) | Data not available | Data not available | 0.2 - 50[2] | Data not available |
Note: The data for Parvodicin C2 is sourced from Cayman Chemical, which references the original discovery paper by Christensen et al. (1987).[2] The statement about Parvodicin C1 being the most active component is also from the abstract of this seminal paper.[1] A comprehensive comparison requires access to the full dataset from this or subsequent comparative studies.
Experimental Protocols
The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of Parvodicin components against Gram-positive bacteria, based on standard broth microdilution methods.
Protocol: Broth Microdilution Susceptibility Testing
-
Bacterial Strain Preparation:
-
Isolate colonies of the test bacteria from an overnight culture on an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Prepare stock solutions of each Parvodicin component in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Mechanism of Action and Structure-Activity Relationship
Glycopeptide antibiotics, the class to which Parvodicins belong, typically function by inhibiting the synthesis of the bacterial cell wall.[3][4] They bind with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, which are essential building blocks for the cell wall.[3][4] This binding event sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization and cross-linking, thereby compromising the integrity of the bacterial cell wall and leading to cell death.
The differences in activity observed between the various Parvodicin components are likely due to subtle variations in their chemical structures. These can include differences in the amino acid sequence of the peptide core, the nature and position of the sugar moieties, and the presence of lipid side chains. For instance, the lipophilic nature of the Parvodicins suggests that the length and composition of these lipid chains could significantly influence their ability to interact with the bacterial membrane and access their target site. The higher activity of Parvodicin C1 compared to other components points to a specific structural feature or combination of features that optimize its binding to the D-Ala-D-Ala target or enhance its overall pharmacokinetic and pharmacodynamic properties.
Visualizations
The following diagrams illustrate the general mechanism of action for glycopeptide antibiotics and a conceptual workflow for their comparative evaluation.
Caption: Mechanism of action of Parvodicin antibiotics.
Caption: Workflow for comparing Parvodicin components.
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Newest perspectives of glycopeptide antibiotics: biosynthetic cascades, novel derivatives, and new appealing antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Paromomycin: A Comparative Guide to its Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of genetic studies that validate the mechanism of action of Paromomycin, an aminoglycoside antibiotic. This guide also contrasts Paromomycin with key therapeutic alternatives, offering a comprehensive overview of their mechanisms and the genetic evidence that underpins them.
Initially identified as a broad-spectrum antibiotic, Paromomycin has proven effective against a range of bacterial and parasitic infections, including leishmaniasis and amoebiasis. Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process for the survival of these pathogens. Genetic studies have been instrumental in confirming this mechanism, providing a molecular-level understanding of its efficacy and the basis of resistance.
Paromomycin's Mechanism of Action: A Genetic Perspective
Paromomycin exerts its antimicrobial effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the fidelity of translation, causing misreading of the mRNA codon and leading to the synthesis of non-functional proteins, which ultimately results in cell death.
Genetic validation of this mechanism has been primarily achieved through the study of resistance. Mutations in the 16S rRNA gene, particularly in the A-site where Paromomycin binds, have been shown to confer resistance. These mutations alter the binding site, reducing the affinity of Paromomycin for the ribosome and thereby diminishing its inhibitory effect.
Signaling Pathway of Paromomycin Action
Caption: Mechanism of action of Paromomycin.
Comparative Analysis of Paromomycin and Alternatives
Paromomycin is a key therapeutic, but several alternatives are employed depending on the specific pathogen and clinical context. The following tables provide a comparative overview of Paromomycin and its alternatives, focusing on their mechanisms of action and the genetic evidence supporting them.
Table 1: Comparison of Antimicrobial Mechanisms and Genetic Validation
| Antimicrobial Agent | Primary Mechanism of Action | Genetic Validation of Mechanism |
| Paromomycin | Inhibition of protein synthesis by binding to the 16S rRNA A-site. | Mutations in the 16S rRNA gene (rrs) at the drug-binding site confer resistance. Copy number variations in genes for ribosomal proteins and ABC transporters are associated with resistance in Leishmania.[1][2] |
| Miltefosine | Disrupts cell membrane integrity, interferes with lipid metabolism, and induces apoptosis. | Mutations and decreased expression of a P-type ATPase (LdMT) and its beta-subunit (LdRos3), which are involved in miltefosine uptake, lead to resistance in Leishmania.[3][4] |
| Sodium Stibogluconate | Inhibition of glycolysis and fatty acid oxidation in the parasite. | The precise mechanism and its genetic validation are not fully elucidated, but resistance is linked to the upregulation of ABC transporters (e.g., MRPA) that efflux the drug. |
| Metronidazole/Tinidazole | The nitro group of the drug is reduced in anaerobic organisms, forming toxic radicals that damage DNA. | Resistance in Trichomonas vaginalis is associated with mutations in genes encoding pyruvate:ferredoxin oxidoreductase and other enzymes involved in the drug's activation.[5] |
Table 2: Quantitative Data from Genetic Studies on Paromomycin
| Organism | Genetic Modification | Experimental Observation | Quantitative Change in Susceptibility | Reference |
| Mycobacterium smegmatis | Mutation in 16S rRNA (A1408G) | Measurement of Minimum Inhibitory Concentration (MIC) | 4-fold increase in resistance to Paromomycin | [6] |
| Leishmania donovani | Overexpression of ABC transporter (MRPA) | In vitro drug susceptibility assay | 5-fold increase in EC50 for Paromomycin | |
| Saccharomyces cerevisiae | Deletion of TAE1 (YBR261C), a gene involved in translation | Growth assay in the presence of Paromomycin | Increased sensitivity to Paromomycin | [7] |
| Leishmania mexicana | N/A (Comparison between parasite and mammalian ribosomes) | In vitro translation assay | Paromomycin inhibits Leishmania protein synthesis by ~80% at 200 µM, with minimal effect on mammalian ribosomes.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the genetic validation of Paromomycin's mechanism of action.
Site-Directed Mutagenesis of 16S rRNA
This technique is used to introduce specific mutations into the 16S rRNA gene to study their effect on Paromomycin susceptibility.
Workflow:
Caption: Workflow for site-directed mutagenesis.
Protocol Summary:
-
A plasmid containing the wild-type 16S rRNA gene is isolated.
-
Polymerase Chain Reaction (PCR) is performed using primers that contain the desired mutation.
-
The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).
-
The mutated plasmid is then transformed into competent E. coli cells.
-
Colonies containing the mutated plasmid are selected, and the presence of the desired mutation is confirmed by DNA sequencing.
-
The effect of the mutation on Paromomycin susceptibility is then determined by measuring the Minimum Inhibitory Concentration (MIC).
In Vitro Translation Assay
This assay directly measures the effect of Paromomycin on protein synthesis using a cell-free system.
Workflow:
Caption: Workflow for in vitro translation assay.
Protocol Summary:
-
A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared from the organism of interest.
-
A specific mRNA template and radioactively or fluorescently labeled amino acids are added to the extract.
-
The reaction is incubated with varying concentrations of Paromomycin. A control reaction without the antibiotic is run in parallel.
-
The amount of newly synthesized protein is quantified by measuring the incorporation of the labeled amino acids.
-
The inhibitory effect of Paromomycin is determined by comparing the amount of protein synthesized in the presence and absence of the drug.
Ribosome Profiling
Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. It can be used to see how Paromomycin affects translation globally.
Workflow:
References
- 1. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Stibogluconate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. A Leishmania infantum genetic marker associated with miltefosine treatment failure for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical-genetic profile analysis in yeast suggests that a previously uncharacterized open reading frame, YBR261C, affects protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the purity of synthesized Parvodicin B2 against a reference standard
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For complex molecules like glycopeptide antibiotics, a rigorous analytical comparison against a certified reference standard is mandatory to identify and quantify impurities, including isomers, degradation products, and residual solvents. This guide provides a comprehensive framework for benchmarking the purity of a synthesized glycopeptide antibiotic, using Vancomycin as a model, through established analytical techniques.
Experimental Workflow for Purity Comparison
The following diagram outlines the systematic workflow for comparing the purity of a newly synthesized glycopeptide antibiotic batch against a certified reference standard.
Independent Structural Verification of Parvodicin B2: A Comparative Analysis
Published: November 20, 2025
Affiliation: Google Research
Abstract:
This guide provides a comparative analysis of the published structure of Parvodicin B2, a glycopeptide antibiotic. A thorough review of the scientific literature was conducted to identify the originally proposed structure and any subsequent independent verifications or structural revisions. Our findings indicate that the structure of this compound was first reported in 1987 by Christensen et al. and, to date, no independent total synthesis or structural revision has been published. This guide summarizes the initial structural elucidation, the experimental methods employed, and provides a framework for future comparative analysis should new data become available.
Introduction
This compound belongs to the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata.[1] The initial discovery and structure elucidation of the parvodicins, including this compound, were described in a 1987 publication by S. B. Christensen and colleagues.[1] Glycopeptide antibiotics are a critical class of therapeutic agents, and the verification of their complex structures is paramount for understanding their mechanism of action and for guiding synthetic and semi-synthetic derivatization efforts.
This document serves to collate and present the currently available structural information for this compound and to highlight the absence of a subsequent independent verification in the peer-reviewed scientific literature.
Originally Proposed Structure of this compound
The structure of this compound was elucidated by Christensen et al. through a combination of mass spectrometry, high-field nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation techniques.[1] The parvodicins are characterized by a central heptapeptide core, with variations in their glycosylation and the presence of an O-acetyl functionality in some components.
As no independent verification or structural revision of this compound has been published, the originally proposed structure from 1987 remains the sole reference.
Comparative Analysis of Spectroscopic Data
A direct comparative analysis of experimental data between the originally proposed structure and an independently verified structure is not possible at this time due to the lack of the latter. However, for the benefit of researchers, the following table outlines the types of data that would be essential for such a comparison.
| Data Point | Originally Proposed Structure (Christensen et al., 1987) | Independently Verified/Revised Structure |
| ¹H NMR | Data reported in the original publication. | Not Available |
| ¹³C NMR | Data reported in the original publication. | Not Available |
| Mass Spec (HRMS) | Data reported in the original publication. | Not Available |
| Optical Rotation | Data reported in the original publication. | Not Available |
Experimental Protocols
The experimental protocols for the original structure elucidation of this compound are detailed in the 1987 publication by Christensen et al. in The Journal of Antibiotics.[1] A summary of the methodologies employed is provided below.
Isolation and Purification: The parvodicin complex was isolated from the fermentation broth of Actinomadura parvosata (strain SK&F-AAJ-271). Separation of the individual components, including this compound, was achieved through a series of chromatographic techniques.
Structure Elucidation:
-
Mass Spectrometry: Fast Atom Bombardment (FAB-MS) was likely used to determine the molecular weight and fragmentation patterns.
-
NMR Spectroscopy: High-field ¹H and ¹³C NMR experiments were conducted to determine the connectivity of the peptide backbone and the structure of the carbohydrate moieties.
-
Chemical Methods: Acid hydrolysis was likely employed to identify the constituent amino acids and sugars.
Workflow for Structural Verification
The following diagram illustrates the typical workflow for the verification of a complex natural product structure, a process that has not yet been completed for this compound by an independent research group.
Conclusion
The structure of the glycopeptide antibiotic this compound was proposed in 1987 based on spectroscopic and chemical data. A comprehensive search of the scientific literature reveals no subsequent independent verification of this structure through total synthesis or other advanced analytical methods. Consequently, the originally proposed structure remains the current and only point of reference. This guide underscores the need for further research, including the total synthesis of this compound, to definitively confirm its molecular architecture. Such studies would provide valuable insights for the development of new antibiotics.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
